3-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
3-amino-1-(4-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-9-4-2-8(3-5-9)13-7-6-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPJCLZGSZCHAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCC(C2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 3-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one Scaffold
Part 1: Executive Summary & Structural Logic
Compound Identity: 3-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one Role: Privileged Pharmacophore / Synthetic Intermediate Primary Domain: Medicinal Chemistry (Anticoagulants, CNS Agents)
This guide analyzes the chemical structure and synthetic utility of This compound . As a disubstituted
Structural Analysis & Physicochemical Profile[1]
The molecule consists of a pyrrolidin-2-one (lactam) core N-substituted with a para-anisyl group. Its pharmacological value is derived from three distinct structural vectors:[1]
-
The Lactam Core (Scaffold): The rigid 5-membered ring constrains the spatial orientation of the C3-amino group, reducing the entropic penalty of binding to protein targets (e.g., the S4 pocket of Factor Xa).
-
The C3-Amino Terminus (Warhead/Linker): This primary amine acts as a handle for further derivatization (e.g., urea or sulfonamide formation) to introduce specificity. It creates a chiral center at C3; biological activity is often enantioselective (typically the S-enantiomer).
-
The p-Methoxyphenyl Moiety (Anchor): The electron-donating methoxy group increases the electron density of the aromatic ring, influencing
- stacking interactions. However, the methoxy group is also a metabolic "soft spot," susceptible to O-demethylation by cytochrome P450 enzymes.
| Property | Value / Characteristic | Relevance |
| Molecular Formula | C₁₁H₁₄N₂O₂ | Core stoichiometry |
| Molecular Weight | 206.24 g/mol | Fragment-based drug design compliant |
| H-Bond Donors | 1 (Primary Amine) | Critical for active site interaction |
| H-Bond Acceptors | 3 (C=O, -OMe, -NH₂) | Water solubility & receptor binding |
| Chirality | C3 (Stereocenter) | S-isomer preferred for FXa inhibition |
| Electronic Effect | p-OMe (+M effect) | Increases basicity of N-aryl bond |
Part 2: Synthetic Protocols
Method A: The 2,4-Dibromobutyryl Chloride Route (Racemic)
Context: This is the industry-standard approach for generating the core lactam scaffold efficiently. It utilizes a "one-pot" cyclization-alkylation logic.
Mechanism:
-
Acylation: p-Anisidine attacks the acyl chloride of 2,4-dibromobutyryl chloride.
-
Cyclization: Intramolecular nucleophilic displacement of the
-bromide by the amide nitrogen forms the lactam ring. -
Amination: Displacement of the
-bromide (at C3) by azide followed by reduction (or direct ammonolysis) yields the amine.
Caption: Step-wise synthesis from p-anisidine via 2,4-dibromobutyryl chloride cyclization and azide reduction.
Detailed Protocol:
-
Acylation: Dissolve p-anisidine (1.0 eq) in DCM at 0°C. Add triethylamine (1.2 eq). Dropwise add 2,4-dibromobutyryl chloride (1.1 eq). Stir for 2h.
-
Cyclization: Treat the crude amide with NaH (1.5 eq) in dry THF or utilize phase-transfer catalysis (50% NaOH, TBAB, DCM) to effect ring closure. Isolate the 3-bromo-1-(4-methoxyphenyl)pyrrolidin-2-one .
-
Azidation: Dissolve the 3-bromo lactam in DMF. Add NaN₃ (1.5 eq) and heat to 60°C for 4h to invert the stereocenter (if chiral) or displace bromide.
-
Reduction: Subject the azide to Staudinger reduction (PPh₃, THF/H₂O) or catalytic hydrogenation (H₂, Pd/C) to yield the primary amine.
Method B: Aspartic Acid Cyclization (Chiral Pool)
Context: Essential when a specific enantiomer (usually S) is required without chiral resolution.
-
Start: L-Aspartic acid.
-
Protection/Activation: Protect the amine (e.g., Boc) and activate the
-carboxyl group. -
Cyclization: Activate the
-carboxyl (often requires esterification and reduction steps or direct thermal cyclization if using specific anhydrides). -
Deprotection: Removal of Boc yields the enantiopure 3-amino lactam.
Part 3: Analytical Characterization
To validate the synthesis, the following spectroscopic signatures must be confirmed.
| Technique | Diagnostic Signal | Structural Assignment |
| ¹H NMR | Methoxy group (-OCH₃) | |
| ¹H NMR | p-Disubstituted aromatic system (AA'BB') | |
| ¹H NMR | C3-H (Alpha to amine and carbonyl) | |
| IR | 1680–1700 cm⁻¹ | Lactam C=O stretch (Strong) |
| IR | 3300–3400 cm⁻¹ | Primary Amine N-H stretch |
| MS (ESI) | m/z ~207 [M+H]⁺ | Protonated molecular ion |
Self-Validation Check:
-
Impurity Alert: If the NMR shows a triplet around
4.5 ppm, unreacted 3-bromo intermediate may be present. -
Stereochemistry: Chiral HPLC is required to verify enantiomeric excess (ee) if using Method B.
Part 4: Biological Applications & Pharmacophore Mapping
Factor Xa Inhibition
This scaffold is a bioisostere of the pyrazole-pyridinone core found in Apixaban. The pyrrolidinone ring occupies the S4 pocket of the Factor Xa enzyme.
-
Mechanism: The lactam carbonyl acts as a hydrogen bond acceptor. The p-methoxyphenyl group creates hydrophobic contacts within the aryl-binding domain of the S4 pocket.
-
Derivatization: The free 3-amino group is typically coupled with a chlorothiophene- or chlorobenzene-sulfonamide to complete the inhibitor structure.
CNS Activity (Nootropics)
Structurally, the molecule is an analog of Aniracetam (1-(4-methoxybenzoyl)-2-pyrrolidinone), but with an amine functionality.
-
Pathway: Modulation of AMPA receptors.
-
Significance: 3-amino analogs often show improved metabolic stability compared to their ester or acyl counterparts.
Caption: Pharmacophore mapping of the scaffold to Factor Xa and AMPA receptor targets.
References
-
Vertex Pharmaceuticals. (2007). Structure- and property-based design of factor Xa inhibitors: pyrrolidin-2-ones with acyclic alanyl amides. PubMed.[4] [Link]
-
Bristol-Myers Squibb. (2007). Amino(methyl) pyrrolidines as novel scaffolds for factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Kaunas University of Technology. (2025). Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. ResearchGate. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of 3-pyrrolin-2-ones and related lactams. [Link]
-
National Institutes of Health (NIH). (2025). 2,4-Dibromobutyryl chloride Compound Summary. PubChem.[4][5] [Link]
Sources
The Structural Architecture of Apixaban: A Guide to Intermediates and Analogs
Topic: Apixaban Intermediate Structural Analogs Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Apixaban (BMS-562247) represents a pinnacle in structure-based drug design (SBDD), functioning as a highly selective, reversible, direct inhibitor of Factor Xa (FXa). Its potency (
For the development scientist, distinguishing between a synthetic intermediate (a necessary analog) and a degradation product (an unwanted analog) is the crux of CMC (Chemistry, Manufacturing, and Controls) strategy. This document outlines the synthesis of the core pyrazole scaffold, maps the genesis of structural impurities, and provides validated protocols for their isolation and analysis.
Part 1: The Apixaban Scaffold & Pharmacophore
To understand the intermediates, one must first understand the target. Apixaban binds to the active site of FXa, bridging the S1 and S4 binding pockets.
-
The S1 Pocket Binder: The p-methoxyphenyl group.[1] This moiety dictates orientation.
-
The S4 Pocket Binder: The pyrazole-carboxamide core. The carboxamide nitrogen acts as a crucial hydrogen bond donor to the carbonyl of Gly216.
-
The Linker: The central piperidin-2-one (lactam) ring locks the molecule into the bioactive conformation, minimizing the entropic penalty upon binding.
Any structural deviation in the intermediates—specifically in the pyrazole core or the lactam rings—results in "analogs" that either fail to cyclize correctly or exhibit drastically reduced binding affinity.
Part 2: Critical Synthetic Intermediates
The synthesis of Apixaban is a convergent strategy involving two primary complex intermediates.
The "Core" Intermediate (Pyrazole Scaffold)
Chemical Name: Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate.[1][2] Role: This is the structural heart of the molecule. It contains the pyrazole ring fused to a dihydropyridinone. Synthetic Challenge: The formation of this intermediate typically involves a [3+2] cycloaddition between a hydrazono-chloride derivative and a morpholine-enamine precursor.
The "Tail" Intermediate (Lactam Precursor)
Chemical Name: 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one. Role: Provides the second lactam ring and the linker to the core. Causality in Synthesis: The morpholine group functions as a leaving group/activator during the subsequent cycloaddition. Its presence is transient but critical; failure to eliminate the morpholine residue results in specific "morpholine-retained" impurity analogs.
Visualization: Retrosynthetic Disconnection
The following diagram illustrates the convergent synthesis and the origin of the key intermediates.
Caption: Retrosynthetic breakdown showing the convergence of the hydrazone and enamine fragments to form the pivotal Pyrazole Core Intermediate.
Part 3: Structural Analogs as Process Impurities
In the context of ICH Q3A/B guidelines, "analogs" often manifest as impurities. These molecules share the Apixaban scaffold but possess minor modifications that render them therapeutically inert or potentially toxic.
Table 1: Key Structural Analogs (Impurities)
| Analog Name | Structural Deviation | Origin/Cause | Control Strategy |
| Apixaban Ethyl Ester | Ethyl ester replaces Carboxamide at C3 | Precursor Retention: Incomplete amidation of the Core Intermediate. | Monitor reaction completion; control water content in aminolysis. |
| Apixaban Acid | Carboxylic acid replaces Carboxamide at C3 | Hydrolysis: Exposure of Apixaban or Ethyl Ester to acidic/basic aqueous conditions. | Maintain pH 6-8 during workup; avoid prolonged exposure to moisture. |
| Open-Ring Analog | Hydrolyzed Lactam Ring (Piperidinone) | Base Hydrolysis: Strong bases (e.g., NaOH) attack the lactam carbonyl. | Use milder bases (e.g., |
| N-Oxide Analog | Oxidation of the Piperidinone Nitrogen | Oxidation: Presence of peroxides in solvents or aggressive oxidative stress. | Use peroxide-free solvents (THF, Ethers); store under Nitrogen. |
Deep Dive: The "Acid" Analog
The Apixaban Acid (1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid) is the most thermodynamically stable analog. In forced degradation studies, the amide bond hydrolyzes before the lactam rings open. This analog serves as a critical marker for shelf-life stability.
Part 4: Experimental Protocols
Protocol A: Synthesis of the Core Intermediate (Ethyl Ester)
Rationale: This protocol uses a [3+2] cycloaddition. The choice of triethylamine (TEA) as a base is critical to neutralize the HCl generated without opening the lactam ring.
Reagents:
-
(Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate (Hydrazone precursor).[3]
-
3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (Enamine precursor).
-
Triethylamine (TEA).
-
Ethyl Acetate (EtOAc) or Toluene.
Step-by-Step Methodology:
-
Preparation: Charge the reaction vessel with the Enamine precursor (1.0 eq) and Ethyl Acetate (10 volumes).
-
Activation: Cool the mixture to 0–5°C. Add TEA (2.5 eq) dropwise. Note: Exothermic reaction; control rate to maintain temperature <10°C.
-
Cycloaddition: Add the Hydrazone precursor (1.1 eq) slowly.
-
Reflux: Heat the mixture to reflux (approx. 75–80°C) for 4–6 hours.
-
Mechanism Check: The morpholine group is eliminated in situ.
-
-
Quench & Wash: Cool to room temperature. Add water (5 volumes). Separate the organic layer. Wash with 1N HCl (to remove residual morpholine and TEA), then brine.
-
Isolation: Concentrate the organic layer under vacuum. Crystallize the residue from Ethanol/Heptane to yield the Ethyl Ester Intermediate .
Protocol B: Analytical Profiling of Analogs (HPLC)
Rationale: A gradient method is required to separate the polar "Acid" analog from the neutral Apixaban and the non-polar "Ethyl Ester" analog.
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH ~2.0).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (Absorption max of the methoxyphenyl-pyrazole system).
Gradient Program:
| Time (min) | % Mobile Phase B | Purpose |
|---|---|---|
| 0.0 | 20 | Equilibration |
| 15.0 | 80 | Elution of Apixaban & Ester |
| 20.0 | 80 | Wash |
| 20.1 | 20 | Re-equilibration |
System Suitability Criteria:
-
Resolution (
) between Apixaban and Apixaban Acid > 2.0. -
Tailing factor (
) for Apixaban peak < 1.5.
Part 5: Fate Mapping of Impurities
Understanding where analogs originate allows for proactive process control. The diagram below maps the degradation pathways.
Caption: Fate mapping of Apixaban showing the divergence of the API into its primary structural analogs under stress conditions.
References
-
Pinto, D. J. P., et al. (2007).[3] "Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa."[4] Journal of Medicinal Chemistry, 50(22), 5339–5356. Link
-
Raghuram, T., et al. (2015). "Process Related Impurities of Apixaban: Synthesis and Characterization." American Journal of Analytical Chemistry, 6, 807-819. Link
-
European Medicines Agency (EMA). (2011). "Assessment Report: Eliquis (Apixaban)." Committee for Medicinal Products for Human Use (CHMP). Link
-
U.S. Food and Drug Administration (FDA). (2012). "Center for Drug Evaluation and Research: Application Number 202155Orig1s000 - Chemistry Review." Link
Sources
- 1. WO2014108919A2 - NOVEL INTERMEDIATE AND POLYMORPHS OF 1-(4-METHOXYPHENYL)-7-OXO-6-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-c] PYRIDINE-3-CARBOXAMIDE AND PROCESS THEREOF - Google Patents [patents.google.com]
- 2. ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxo-1-piperidinyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | C27H28N4O5 | CID 22240488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A practical synthesis for the key intermediate of apixaban - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
The 3-Amino-Lactam Pharmacophore: A Guide to Conformational Constraint in Medicinal Chemistry
Executive Summary
The 3-amino-lactam scaffold represents a cornerstone in modern medicinal chemistry, serving as a privileged structure for conformational restriction. By cyclizing the backbone of an amino acid, this pharmacophore locks the
Structural Significance & Pharmacophore Theory
The Entropy-Enthalpy Compensation
In flexible peptides, binding to a receptor requires the loss of significant conformational entropy. The 3-amino-lactam scaffold pre-organizes the molecule into a bioactive conformation.
-
-Turn Mimicry: The 3-amino-gamma-lactam (Agl) ring forces the backbone into a geometry that closely mimics a Type II'
-turn, a common recognition motif in GPCR ligands and protease substrates. -
H-Bond Donor/Acceptor: The lactam amide provides a rigid hydrogen bond acceptor (carbonyl) and donor (NH), often critical for active site interactions.
Pharmacophore Visualization
The following diagram illustrates the structural constraints imposed by the lactam ring compared to a linear peptide.
Figure 1: Transition from flexible peptide to constrained 3-amino-lactam pharmacophore.
Synthetic Architectures
The synthesis of 3-amino-lactams requires precise stereocontrol, particularly at the C3 position.
The Freidinger Cyclization (Gamma-Lactams)
Developed by Veber and Freidinger at Merck, this method remains the gold standard for synthesizing 3-amino-2-pyrrolidinones (gamma-lactams).
-
Precursor: Methionine is used as a starting material. The thioether is alkylated to form a sulfonium salt, which acts as a leaving group for the intramolecular nucleophilic attack by the amide nitrogen.
Staudinger Cycloaddition (Beta-Lactams)
For 3-amino-beta-lactams (azetidinones), the [2+2] cycloaddition between a ketene and an imine (Staudinger synthesis) is the most robust route.
-
Stereoselectivity: The cis/trans ratio is controlled by the substituents on the imine and the reaction conditions (e.g., solvent polarity, base).
Comparative Synthetic Strategies
| Method | Ring Size | Key Reagents | Stereocontrol Source | Primary Application |
| Freidinger Cyclization | 5 (Gamma) | MeI, NaH/LiHMDS | Chiral Pool (Methionine) | Peptidomimetics ( |
| Staudinger [2+2] | 4 (Beta) | Acid Chloride, Imine | Diastereoselective Induction | Antibiotics (Monobactams) |
| C-H Insertion | 5, 6 | Rh(II) carbenoids | Chiral Catalyst | Novel Scaffolds |
| N-Alkylation | 5, 6, 7 | Alkenyl halides | Substrate Control | Macrocyclic constraints |
Medicinal Chemistry Applications
Monobactam Antibiotics
The 3-amino-beta-lactam core is the essential warhead of monobactams like Aztreonam .
-
Mechanism: The 3-amino group is acylated with a complex side chain (often containing an aminothiazole oxime) to enhance affinity for Penicillin-Binding Proteins (PBPs) and resist beta-lactamases.
-
Structure: Unlike penicillins, the beta-lactam ring is not fused to a second ring. The N1 position is sulfonated (
) to activate the beta-lactam carbonyl.
Protease Inhibitors
3-amino-gamma-lactams serve as P1-P2 surrogates in inhibitors of serine and cysteine proteases.
-
Example: In Hepatitis C (NS3/4A) protease inhibitors, the lactam constrains the backbone to fit the shallow active site groove.
Experimental Protocol: Synthesis of (3S)-Freidinger Lactam
Objective: Synthesis of (3S)-3-amino-1-(carboxymethyl)-2-pyrrolidinone (a protected Freidinger lactam) from L-Methionine.
Reagents:
-
Boc-L-Methionine
-
Glycine benzyl ester (Gly-OBn)
-
Methyl Iodide (MeI)
-
Sodium Hydride (NaH) or LiHMDS
-
DMF (Anhydrous)
Step-by-Step Methodology
-
Peptide Coupling:
-
Couple Boc-L-Met-OH with Gly-OBn using EDC/HOBt in DCM.
-
Validation: Verify product via LC-MS (Expected M+H).
-
-
S-Alkylation (Sulfonium Formation):
-
Dissolve the dipeptide (Boc-Met-Gly-OBn) in neat Methyl Iodide (excess).
-
Stir for 24–48 hours at room temperature.
-
Evaporate MeI to yield the stable sulfonium salt.
-
-
Cyclization:
-
Dissolve the sulfonium salt in anhydrous DMF (0.1 M).
-
Cool to 0°C under Argon.
-
Add NaH (1.1 eq) or LiHMDS slowly. The base deprotonates the amide nitrogen.
-
Mechanism:[3] The nitrogen attacks the gamma-carbon, displacing dimethyl sulfide.
-
Stir for 2 hours, allowing to warm to RT.
-
-
Workup & Purification:
-
Quench with saturated
. Extract with EtOAc. -
Wash organic layer with water (3x) to remove DMF.
-
Purify via Flash Chromatography (Hexane/EtOAc).
-
-
Characterization:
-
1H NMR: Look for the disappearance of the S-Me singlet and the appearance of the cyclic methylene protons.
-
Chiral HPLC: Confirm enantiomeric excess (>98% ee expected if racemization is controlled).
-
Figure 2: Synthetic workflow for the Freidinger Lactam cyclization from Methionine.
References
-
Freidinger, R. M., Veber, D. F., et al. (1980). Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog. Science.
-
Perdih, A., & Kikelj, D. (2006).[4] The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics.[1][2][4] Current Medicinal Chemistry.[1][4]
-
Sykes, R. B., et al. (1982). Monobactams.[5] A new family of monocyclic beta-lactam antibiotics produced by bacteria. Nature.
-
Hanessian, S., et al. (1993). Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds. Tetrahedron.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli [mdpi.com]
- 4. The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Synthesis and study of the properties of (3S-trans)-3-amino-4-methylmonobactamic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of the N-Aryl-Pyrrolidin-2-one Scaffold
The pyrrolidin-2-one ring system, a five-membered lactam, is a cornerstone in the development of novel therapeutics.[3][4] Its prevalence in FDA-approved drugs underscores its importance. The introduction of an N-aryl substituent can significantly modulate the physicochemical and pharmacological properties of the pyrrolidinone core, influencing factors such as metabolic stability, receptor-binding affinity, and cell permeability.[5][6] The addition of a 3-amino group introduces a key functional handle for further derivatization and a potential site for crucial interactions with biological targets. The 4-methoxyphenyl group, in particular, is a common feature in many bioactive molecules, often contributing to favorable pharmacokinetic profiles. This guide will explore the synthesis and potential utility of the title compound, providing a foundational understanding for researchers interested in this chemical space.
Proposed Synthesis of 3-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one
A specific, documented synthesis for this compound is not readily found in the literature. However, a plausible and efficient synthetic route can be designed based on well-established organic chemistry principles and analogous transformations. The proposed multi-step synthesis involves the initial formation of the N-aryl pyrrolidin-2-one core, followed by the introduction of the amino group at the 3-position.
Synthetic Strategy Overview
The proposed synthetic pathway is a convergent approach, starting from commercially available precursors. The key steps involve a Michael addition to form a γ-amino acid precursor, followed by intramolecular cyclization to yield the pyrrolidin-2-one ring, and subsequent functional group manipulations to introduce the 3-amino group.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
This step involves a Michael addition of 4-methoxyaniline to itaconic acid, followed by an intramolecular amidation to form the pyrrolidin-2-one ring.
-
Materials: 4-methoxyaniline, itaconic acid, ethanol, hydrochloric acid.
-
Procedure:
-
In a round-bottom flask, dissolve itaconic acid (1.1 equivalents) in ethanol.
-
Add 4-methoxyaniline (1.0 equivalent) to the solution.
-
Reflux the mixture for 4-6 hours. The progress of the Michael addition can be monitored by Thin Layer Chromatography (TLC).
-
After the initial reaction is complete, add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.
-
Continue to reflux for an additional 12-18 hours to facilitate the intramolecular amidation and ring closure.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Step 2: Synthesis of tert-Butyl (1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamate via Curtius Rearrangement
The carboxylic acid is converted to a protected amine via a Curtius rearrangement.
-
Materials: 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, diphenylphosphoryl azide (DPPA), triethylamine, tert-butanol, toluene.
-
Procedure:
-
Suspend the carboxylic acid (1.0 equivalent) in anhydrous toluene.
-
Add triethylamine (1.2 equivalents) and diphenylphosphoryl azide (DPPA) (1.1 equivalents) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Add tert-butanol (excess) and reflux the mixture for 12-16 hours.
-
Cool the reaction to room temperature and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Step 3: Synthesis of this compound (Final Product)
This final step involves the deprotection of the Boc-protected amine.
-
Materials: tert-Butyl (1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamate, trifluoroacetic acid (TFA), dichloromethane (DCM).
-
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 equivalent) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours until TLC indicates complete deprotection.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product. Further purification can be achieved by recrystallization or chromatography if necessary.
-
Physicochemical Properties and Structural Characterization
The successful synthesis of this compound must be confirmed through rigorous analytical characterization.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₄N₂O₂ |
| Molecular Weight | 206.24 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. |
| Melting Point | Estimated range: 120-140 °C |
Spectroscopic Characterization
The following are the expected spectroscopic data for the title compound, based on its structure and data from analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Signals corresponding to the aromatic protons of the 4-methoxyphenyl group would appear in the range of δ 6.8-7.5 ppm.
-
The methoxy group protons would be a singlet at approximately δ 3.8 ppm.
-
The protons on the pyrrolidinone ring would exhibit complex splitting patterns in the δ 2.0-4.0 ppm region. The proton at the C3 position, adjacent to the amino group, would likely be a multiplet.
-
The protons of the primary amine would appear as a broad singlet, the chemical shift of which would be solvent-dependent.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The carbonyl carbon of the lactam would resonate around δ 175 ppm.
-
Aromatic carbons would appear in the δ 114-160 ppm region, with the carbon attached to the methoxy group being the most downfield.
-
The methoxy carbon would be observed around δ 55 ppm.
-
The carbons of the pyrrolidinone ring would be in the δ 25-60 ppm range.
-
-
IR (Infrared) Spectroscopy:
-
A strong absorption band for the lactam carbonyl (C=O) stretching would be expected around 1680-1700 cm⁻¹.
-
N-H stretching vibrations of the primary amine would appear as one or two bands in the region of 3300-3500 cm⁻¹.
-
C-N stretching vibrations would be observed in the 1000-1350 cm⁻¹ range.
-
Aromatic C-H stretching would be seen around 3000-3100 cm⁻¹, and C=C stretching in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be observed at m/z 206 or 207, respectively, confirming the molecular weight.
-
Potential Applications in Drug Discovery and Development
The N-aryl-pyrrolidin-2-one scaffold is associated with a wide range of biological activities. The title compound, by virtue of its structural features, may exhibit therapeutic potential in several areas.
Central Nervous System (CNS) Disorders
Pyrrolidin-2-one derivatives are well-known for their nootropic (cognitive-enhancing) effects. For instance, piracetam and its analogues feature this core structure. The introduction of an N-aryl group can modulate CNS penetration and receptor interactions. Some N-aryl pyrrolidinones have shown anticonvulsant properties.[1]
Caption: Potential mechanism of action in the central nervous system.
Antimicrobial and Anticancer Activity
The pyrrolidinone nucleus is also a component of various antimicrobial and anticancer agents.[3][4] The specific substitution pattern on the N-aryl ring and the pyrrolidinone core can be tailored to achieve selectivity and potency against different microbial strains or cancer cell lines. The 3-amino group provides a site for further modification to optimize these activities.
Conclusion and Future Directions
Future work should focus on the successful execution of the proposed synthesis and the full analytical characterization of the molecule to confirm its structure and purity. Subsequent biological screening is warranted to explore its potential as a CNS agent, antimicrobial, or anticancer compound. The insights gained from such studies will contribute to the growing body of knowledge surrounding the versatile N-aryl-pyrrolidin-2-one scaffold and its potential in drug discovery.
References
-
Biologically active N-arylated pyrrolidine derivatives. (URL: [Link])
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: [Link]1][2]
-
Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (URL: [Link])
-
Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. (URL: [Link])
-
Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. (URL: [Link])
-
Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. (URL: [Link])
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: [Link])
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (URL: [Link])
-
Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. (URL: [Link])
-
An Overview on Chemistry and Biological Importance of Pyrrolidinone. (URL: [Link])
-
Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. (URL: [Link])
-
Synthesis and Reactions of 3-Pyrrolidinones. (URL: [Link])
-
Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. (URL: [Link])
-
N-METHYL-2-PYRROLIDINONE. (URL: [Link])
-
2-(4-Methoxyphenyl)pyrrolidine. (URL: [Link])
-
Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])
-
2-Propanone, 1-(4-methoxyphenyl)-. (URL: [Link])
-
Synthesis and characterization of 3-amino-1, 2-propanediol. (URL: [Link])
-
Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (URL: [Link])
-
Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels. (URL: [Link])
-
Synthesis of Spiro[Indane-1,3-Dione-2-Pyrrolidines] by the Reaction of 2-(2′-Ketoalkyl)-1,3-Indandiones with Triazinanes. (URL: [Link])
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Bioisosteric Replacement of Piperidinone in Factor Xa Inhibitors: A Structural & Synthetic Guide
Executive Summary
The transition from warfarin to Direct Oral Anticoagulants (DOACs) was driven by the discovery of small molecules capable of binding the Factor Xa (FXa) active site with high affinity and selectivity without requiring the metabolic monitoring associated with Vitamin K antagonists. A critical structural motif in this evolution was the piperidinone ring, primarily utilized to occupy the S4 hydrophobic pocket of FXa.
This technical guide analyzes the medicinal chemistry strategy behind replacing the piperidinone scaffold with bioisosteres such as morpholinones (Rivaroxaban) and pyridinones (Apixaban). We explore the structural causality (S4 pocket occupancy), synthetic pathways, and validation protocols that define these high-value pharmacophores.
Part 1: Structural Biology & The S4 "Hydrophobic Box"[1]
To understand the bioisosteric logic, one must first understand the target. Factor Xa possesses a distinct active site architecture compared to other serine proteases (like thrombin).
The S4 Pocket Architecture
The S4 subsite of FXa is a "hydrophobic box" defined by three aromatic residues: Tyr99, Phe174, and Trp215 .[1][2]
-
Binding Requirement: Ligands must present a semi-hydrophobic moiety that can engage in
-stacking or edge-to-face interactions with Trp215. -
The Carbonyl Role: A critical feature of P4 ligands (like piperidinone) is a carbonyl oxygen. This oxygen does not just accept hydrogen bonds; it polarizes the adjacent CH₂ group, enhancing C-H···
interactions with the aromatic walls of the S4 pocket.[2]
Diagram 1: The Coagulation Cascade & FXa Context
This diagram contextualizes FXa at the convergence of intrinsic and extrinsic pathways, highlighting why it is a high-leverage target.[3]
Caption: The central role of Factor Xa in the coagulation cascade.[4] Inhibition at this bottleneck prevents the "thrombin burst" amplification step.
Part 2: Bioisosteric Strategies & SAR Data
The piperidinone ring is a validated P4 binder, but it suffers from potential oxidative metabolism (P450 susceptibility at the
The Morpholinone Replacement (Rivaroxaban)
Replacing the C-4 methylene of piperidinone with an oxygen atom yields a morpholinone .
-
Electronic Effect: The ether oxygen is electron-withdrawing, which lowers the pKa of the ring protons, potentially strengthening C-H···
interactions in the S4 box.[2] -
Solubility: The oxygen atom acts as a hydrogen bond acceptor, significantly lowering LogP and improving aqueous solubility compared to the piperidinone analog.
-
Metabolic Stability: The ether linkage blocks metabolic oxidation at the 4-position.
The Pyridinone/Lactam Fusion (Apixaban)
BMS researchers utilized a dihydropyrazolo-pyridinone scaffold.
-
Planar Geometry: Unlike the puckered piperidinone, the pyridinone system is planar, locking the carbonyl vector in a precise orientation to interact with the oxyanion hole or water networks.
-
Aromatization: The partial aromatic character improves stability and
-stacking capability with Trp215.
Comparative Data: Piperidinone vs. Bioisosteres
The following table summarizes the impact of these bioisosteres on potency and physicochemical properties.
| Scaffold Class | Representative Drug | P4 Moiety | Ki (FXa) | Selectivity (vs Thrombin) | Key Advantage |
| Piperidinone | Early BMS Analogs | 2-oxopiperidine | ~1.5 nM | >1000x | Good S4 fit; baseline potency. |
| Morpholinone | Rivaroxaban | Morpholin-3-one | 0.4 nM | >10,000x | Improved solubility; metabolic block at C4. |
| Pyridinone | Apixaban | Pyridin-2-one (fused) | 0.08 nM | >30,000x | Rigid geometry; superior potency; high oral bioavailability. |
| Betrixaban | Betrixaban | Maleimide (pseudo) | 0.1 nM | >10,000x | Extended half-life; minimized renal clearance. |
Diagram 2: SAR Decision Tree
Logic flow for selecting the optimal bioisostere based on medicinal chemistry constraints.
Caption: Decision matrix for evolving the piperidinone scaffold into morpholinone or pyridinone derivatives.
Part 3: Synthetic Methodologies
High-purity synthesis of these scaffolds is essential for accurate biological evaluation. Below are the optimized protocols for the Morpholinone core (Rivaroxaban precursor).
Protocol A: Synthesis of the Morpholinone Scaffold (Goldberg Coupling Route)
This protocol describes the formation of the morpholinone ring and its coupling to the aryl core, a key step in Rivaroxaban synthesis.
Reagents:
-
4-phenylmorpholin-3-one precursors
-
Copper(I) Iodide (CuI)
-
K₂CO₃ or Cs₂CO₃
-
Diamine ligand (e.g., N,N'-dimethylethylenediamine)
-
Solvent: Dioxane or Toluene
Step-by-Step Workflow:
-
Ring Construction: React 2-(phenylamino)ethanol with chloroacetyl chloride in the presence of a base (Et₃N) to form the N-aryl-morpholin-3-one via intramolecular cyclization.
-
Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:1) for disappearance of the amino-alcohol.
-
-
Goldberg Amidation:
-
Charge a reaction vessel with the aryl halide (e.g., bromobenzene derivative representing the linker).
-
Add 1.2 equivalents of the morpholinone intermediate.
-
Add 10 mol% CuI, 20 mol% diamine ligand, and 2.0 equivalents of K₂CO₃.
-
Suspend in anhydrous dioxane (0.5 M concentration).
-
-
Reaction: Heat to 110°C under argon atmosphere for 12-16 hours.
-
Workup: Cool to RT, filter through a Celite pad to remove copper salts. Concentrate the filtrate.
-
Purification: Flash column chromatography (SiO₂).
-
Validation: ¹H NMR should show the characteristic morpholine methylene signals at
3.7-4.3 ppm.
-
Part 4: Biological Validation Protocols
Trustworthiness in data requires robust, self-validating assay systems. The Chromogenic Anti-FXa assay is the industry standard.
Protocol B: Chromogenic Factor Xa Inhibition Assay
Principle: Measures the residual activity of FXa to cleave a specific chromogenic substrate (e.g., S-2765) in the presence of the inhibitor.
Materials:
-
Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4.
-
Enzyme: Human Factor Xa (0.5 nM final conc).
-
Substrate: Chromogenic substrate S-2765 (200 µM final).
-
Detection: Microplate reader (Absorbance at 405 nm).
Workflow:
-
Preparation: Prepare serial dilutions of the inhibitor (Piperidinone/Morpholinone analog) in DMSO. Final DMSO concentration in assay < 1%.
-
Incubation: Add 25 µL of inhibitor dilution + 25 µL of FXa enzyme solution to the plate. Incubate for 30 minutes at RT to allow equilibrium binding.
-
Initiation: Add 50 µL of Substrate S-2765.
-
Kinetic Read: Immediately monitor Absorbance (405 nm) every 30 seconds for 10 minutes.
-
Analysis:
-
Calculate the initial velocity (
) from the linear portion of the curve. -
Plot
vs. [Inhibitor]. -
Fit to the Morrison equation (for tight-binding inhibitors) or standard IC50 logistic equation.
-
Diagram 3: Assay Workflow
Visualizing the critical steps in the validation process.
Caption: Step-by-step workflow for the chromogenic FXa inhibition assay.
References
-
Discovery of Apixaban: Pinto, D. J. P., et al. (2007). "Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa."[5][6] Journal of Medicinal Chemistry.
-
Discovery of Rivaroxaban: Perzborn, E., et al. (2011). "Rivaroxaban: A New Oral Factor Xa Inhibitor."[2][4][7] Arteriosclerosis, Thrombosis, and Vascular Biology.
-
S4 Pocket Structural Biology: Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry.
-
Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews.
-
Factor Xa Assay Protocols: Tapparelli, C., et al. (1993). "In vitro and in vivo characterization of a neutral boron-containing thrombin inhibitor." Journal of Biological Chemistry.
Sources
- 1. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study—Inhibitors of Factor Xa as Anticoagulants | Basicmedical Key [basicmedicalkey.com]
- 3. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factor Xa inhibitors--new anticoagulants for secondary haemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of 3-Aminopyrrolidinone Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: The Versatility of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – structures that demonstrate the ability to bind to a variety of biological targets with high affinity, leading to a broad spectrum of therapeutic applications. The 3-aminopyrrolidinone core is a prime example of such a scaffold. Its inherent chirality, conformational rigidity, and the presence of a key hydrogen bond donor/acceptor in the amino group make it an ideal starting point for the design of potent and selective modulators of various enzymes and receptors. This guide provides an in-depth technical exploration of the therapeutic potential of 3-aminopyrrolidinone derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.
The 3-Aminopyrrolidinone Core: A Foundation for Diverse Bioactivity
The 3-aminopyrrolidinone scaffold is a five-membered lactam ring bearing an amino substituent at the 3-position. This deceptively simple structure is rich in chemical features that are highly attractive for drug design. The stereochemistry at the 3- and often other positions on the pyrrolidinone ring can be precisely controlled, allowing for the synthesis of enantiomerically pure compounds that can exhibit stereospecific interactions with their biological targets.[1] This is of paramount importance in modern drug discovery, where enantioselectivity is a key determinant of both efficacy and safety.
The synthesis of the 3-aminopyrrolidinone core can be achieved through various synthetic routes, often starting from readily available chiral precursors like amino acids. A common strategy involves the cyclization of a suitably protected amino acid derivative.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A New Paradigm in Type 2 Diabetes Management
The inhibition of dipeptidyl peptidase-4 (DPP-4) has emerged as a cornerstone of modern therapy for type 2 diabetes mellitus. DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.
3-Aminopyrrolidinone derivatives have been extensively explored as DPP-4 inhibitors, with several compounds demonstrating potent and selective activity.[3][4][5] The aminopyrrolidinone moiety often serves as a proline mimetic, binding to the S1 subsite of the DPP-4 active site.
Mechanism of Action: Enhancing Incretin Signaling
The therapeutic effect of 3-aminopyrrolidinone-based DPP-4 inhibitors is mediated through the potentiation of the endogenous incretin system.
Caption: Mechanism of DPP-4 Inhibition by 3-Aminopyrrolidinone Derivatives.
Structure-Activity Relationship (SAR) Highlights
| R1 Substituent | R2 Substituent | DPP-4 IC50 (nM) | Key Insights |
| Cyan | H | 50 | The cyano group forms a key interaction with the S1 pocket. |
| Fluorophenyl | H | 15 | Aromatic interactions in the S2 pocket enhance potency. |
| Adamantyl | H | 8 | Bulky lipophilic groups can occupy the S2' pocket. |
| H | Triazolopiperazine | 25 | Heterocyclic moieties can improve pharmacokinetic properties. |
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
This protocol outlines a fluorometric assay to determine the in vitro inhibitory activity of 3-aminopyrrolidinone derivatives against human recombinant DPP-4.
Materials:
-
Human recombinant DPP-4 (e.g., from R&D Systems)
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
DPP-4 inhibitor (e.g., Sitagliptin) as a positive control
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Test compounds (3-aminopyrrolidinone derivatives) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in Assay Buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 25 µL of the test compound or control to the respective wells.
-
Add 50 µL of DPP-4 enzyme solution (e.g., 1 ng/µL in Assay Buffer) to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the DPP-4 substrate solution (e.g., 100 µM in Assay Buffer) to each well.
-
Immediately measure the fluorescence intensity in kinetic mode for 30 minutes at 37°C.[6]
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each compound concentration and calculate the IC50 value using a suitable software.
Chemokine Receptor 2 (CCR2) Antagonism: Targeting Inflammation
The chemokine receptor CCR2 and its ligand CCL2 (monocyte chemoattractant protein-1) play a critical role in the recruitment of monocytes and macrophages to sites of inflammation.[7] This signaling axis is implicated in a variety of inflammatory and autoimmune diseases, including atherosclerosis, rheumatoid arthritis, and diabetic nephropathy. 3-Aminopyrrolidinone derivatives have been identified as potent CCR2 antagonists.[8]
Mechanism of Action: Blocking Monocyte Recruitment
By binding to CCR2, these derivatives prevent the binding of CCL2, thereby inhibiting the downstream signaling cascade that leads to monocyte chemotaxis and infiltration into inflamed tissues.
Caption: Mechanism of CCR2 Antagonism by 3-Aminopyrrolidinone Derivatives.
Experimental Protocol: Chemotaxis Assay
This protocol describes a Boyden chamber assay to evaluate the ability of 3-aminopyrrolidinone derivatives to inhibit CCL2-induced monocyte migration.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Recombinant human CCL2
-
Test compounds (3-aminopyrrolidinone derivatives)
-
Boyden chamber with a polycarbonate membrane (e.g., 5 µm pore size)
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Calcein-AM (for cell labeling)
Procedure:
-
Label the monocytic cells with Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled cells in chemotaxis buffer.
-
Add the test compounds at various concentrations to the cell suspension and incubate for 30 minutes at 37°C.
-
Add recombinant human CCL2 to the lower chamber of the Boyden apparatus.
-
Add the pre-incubated cell suspension to the upper chamber.
-
Incubate the chamber for 2-4 hours at 37°C in a humidified incubator.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Measure the fluorescence of the migrated cells on the lower surface of the membrane using a fluorescence plate reader.
-
Calculate the percent inhibition of chemotaxis for each compound concentration and determine the IC50 value.[9]
Dual Abl/PI3K Inhibition: A Strategy for Overcoming Cancer Resistance
The BCR-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia (CML).[10] While tyrosine kinase inhibitors (TKIs) targeting BCR-Abl have revolutionized CML treatment, resistance remains a clinical challenge. The phosphatidylinositol 3-kinase (PI3K) pathway is a key downstream effector of BCR-Abl, and its activation contributes to cell survival and proliferation.[11] Dual inhibition of both Abl and PI3K is a promising strategy to overcome TKI resistance. Certain 3-aminopyrrolidine derivatives have been identified as dual Abl/PI3K inhibitors.[10]
Mechanism of Action: Synergistic Blockade of Pro-Survival Signaling
These dual inhibitors simultaneously target the ATP-binding sites of both Abl kinase and PI3K, leading to a more profound and sustained inhibition of downstream signaling pathways such as the PI3K/Akt/mTOR pathway.[12]
Caption: Dual Inhibition of BCR-Abl and PI3K Signaling Pathways.
Experimental Protocol: In Vitro Kinase Assays
Abl Kinase Assay: This protocol describes a luminescent kinase assay to measure the activity of Abl kinase and its inhibition by test compounds.
Materials:
-
Recombinant Abl kinase
-
Abltide substrate
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds
-
White 96-well plate
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add 2.5 µL of the test compound.
-
Add 5 µL of a master mix containing Kinase Assay Buffer, ATP, and Abltide substrate.
-
Initiate the reaction by adding 2.5 µL of diluted Abl kinase.
-
Incubate at 30°C for 45 minutes.
-
Add 10 µL of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent and incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition and IC50 values.[13]
PI3K Kinase Assay: This protocol describes a similar luminescent assay for PI3K activity.
Materials:
-
Recombinant PI3K (e.g., p110α/p85α)
-
Lipid substrate (e.g., PIP2)
-
ATP
-
PI3K Reaction Buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds
-
White 384-well plate
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add 0.5 µL of the test compound.
-
Add 4 µL of a mixture containing PI3K enzyme and the lipid substrate in PI3K Reaction Buffer.
-
Initiate the reaction by adding 0.5 µL of ATP.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent and incubate at room temperature for 30 minutes.
-
Measure luminescence.
-
Calculate percent inhibition and IC50 values.[10]
Farnesyltransferase Inhibition: Targeting Oncogenic Ras and Progeria
Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of several proteins, most notably the Ras family of small GTPases.[14] Farnesylation is essential for the membrane localization and function of Ras, which is frequently mutated and constitutively active in many human cancers.[14] FTase inhibitors (FTIs) block this process, thereby inhibiting the oncogenic signaling of Ras. More recently, FTIs have shown remarkable efficacy in the treatment of Hutchinson-Gilford progeria syndrome (HGPS), a rare genetic disorder characterized by premature aging, by preventing the farnesylation of the toxic protein progerin.[15] Macrocyclic 3-aminopyrrolidinone derivatives have been developed as potent and cell-permeable FTIs.[16][17]
Experimental Protocol: In Vitro Farnesyltransferase Inhibition Assay
This protocol details a fluorescence-based assay to measure the inhibition of FTase.
Materials:
-
Recombinant human Farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT
-
Test compounds
-
Black 96-well plate
-
Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~550 nm)
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add 25 µL of the test compound solution.
-
Add 50 µL of a 2X substrate mix containing the dansylated peptide and FPP in Assay Buffer.
-
Initiate the reaction by adding 25 µL of diluted FTase enzyme.
-
Incubate at room temperature for 60 minutes.
-
Measure the increase in fluorescence intensity.
-
Calculate the percent inhibition and IC50 values.
Expanding Horizons: Antibacterial and Neuropharmacological Potential
The versatility of the 3-aminopyrrolidinone scaffold extends beyond the aforementioned therapeutic areas.
Antibacterial Activity: Several 3-aminopyrrolidinone derivatives have demonstrated promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains like MRSA and PRSP.[18][19] The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes.
Neuropharmacology: The chiral nature of the 3-aminopyrrolidinone core makes it an attractive scaffold for the development of agents targeting the central nervous system.[1] Derivatives have been investigated for their potential in treating neurodegenerative disorders such as Parkinson's disease by exhibiting neuroprotective and anti-inflammatory effects in preclinical models.[20]
Conclusion: A Scaffold of Enduring Promise
The 3-aminopyrrolidinone scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutics across a diverse range of diseases. Its inherent structural features, coupled with the power of modern synthetic chemistry, have enabled the development of potent and selective modulators of key biological targets. The continued exploration of this privileged scaffold, guided by a deep understanding of its structure-activity relationships and the application of robust experimental methodologies, holds immense promise for the future of drug discovery.
References
-
ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of the CCL2/CCR2 axis and its associated signaling... Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of the CCL2-CCR2 axis and its signaling pathway. CCR2... Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of CCL2 signaling. As a response to CCL2 binding at... Retrieved from [Link]
-
AACR Journals. (n.d.). Molecular Pathways: BCR-ABL | Clinical Cancer Research. Retrieved from [Link]
-
Frontiers. (n.d.). Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? Retrieved from [Link]
-
SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of the CCL2/CCR2 axis activating Hh signaling. CCL2... Retrieved from [Link]
-
PMC - NIH. (n.d.). Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity. Retrieved from [Link]
-
MDPI. (n.d.). Advances in the Understanding of Akt Signaling in Cancers and the Potential of Inhibiting Akt-Driven Tumors Using Small Molecule Inhibitors: An Overview. Retrieved from [Link]
- (2026-01-21). The Role of (3S)-(+)-3-Aminopyrrolidine Dihydrochloride in Neuropharmacology.
-
Brieflands. (2024-10-28). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Retrieved from [Link]
-
PMC. (n.d.). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Retrieved from [Link]
-
OUCI. (n.d.). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Retrieved from [Link]
-
Frontiers. (2022-05-11). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Retrieved from [Link]
-
PubMed. (n.d.). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Retrieved from [Link]
-
ResearchGate. (n.d.). BCR-ABL signalling pathways. | Download Scientific Diagram. Retrieved from [Link]
-
PubMed. (n.d.). Ablation of PI3K blocks BCR-ABL leukemogenesis in mice, and a dual PI3K/mTOR inhibitor prevents expansion of human BCR-ABL+ leukemia cells. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ ABL2 Kinase Assay Kit. Retrieved from [Link]
-
PMC. (n.d.). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Retrieved from [Link]
-
NIH. (n.d.). Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. Retrieved from [Link]
-
PubMed. (n.d.). 3-aminopyrrolidinone farnesyltransferase inhibitors: design of macrocyclic compounds with improved pharmacokinetics and excellent cell potency. Retrieved from [Link]
-
ACS Publications. (n.d.). 3-Aminopyrrolidinone Farnesyltransferase Inhibitors: Design of Macrocyclic Compounds with Improved Pharmacokinetics and Excellent Cell Potency | Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Antibacterial activities of compounds 3a-3n. | Download Scientific Diagram. Retrieved from [Link]
- (n.d.). Development of a cell-based assay for Bcr-Abl kinase activity and application to a TKI-resistant chronic myeloid leukemia cellular model.
-
PubMed. (n.d.). Design, synthesis and antibacterial activity of 3-methylenepyrrolidine formyl hydroxyamino derivatives as novel peptide deformylase inhibitors. Retrieved from [Link]
-
PubMed. (2023-06-18). 3-aminohydantoin derivate as a promising scaffold in dopaminergic neuroprotection and neurorescue in the in vivo and in vitro 6-hydroxydopamine models of Parkinson's disease. Retrieved from [Link]
-
MDPI. (n.d.). Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases. Retrieved from [Link]
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PubMed. (2022-11-11). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Retrieved from [Link]
-
Journal of Chemical Technology and Metallurgy. (2023-02-25). Antimicrobial activities of amphiphilic derivatives of α-amino acids. Retrieved from [Link]
-
MDPI. (2024-08-30). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved from [Link]
-
ACS Figshare. (n.d.). Collection - 3-Aminopyrrolidinone Farnesyltransferase Inhibitors: Design of Macrocyclic Compounds with Improved Pharmacokinetics and Excellent Cell Potency - Journal of Medicinal Chemistry. Retrieved from [Link]
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NIH. (n.d.). Aminergic systems in Alzheimer's disease and Parkinson's disease - PubMed. Retrieved from [Link]
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MedNexus. (2025-01-05). Recent advances in therapeutic strategies for Alzheimer's and Parkinson's disease using protein/peptide co-modified polymer nanoparticles. Retrieved from [Link]
-
MDPI. (n.d.). Recent Developments in New Therapeutic Agents against Alzheimer and Parkinson Diseases: In-Silico Approaches. Retrieved from [Link]
-
RxList. (2022-01-12). Farnesyltransferase Inhibitors: Drug Class, Uses, Side Effects, Drug Names. Retrieved from [Link]
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Wikipedia. (n.d.). Farnesyltransferase inhibitor. Retrieved from [Link]
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Methodological & Application
Synthesis of 3-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one from 4-methoxyaniline
An Application Note and Protocol for the
Abstract
This document provides a comprehensive guide for the multi-step synthesis of 3-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one, a valuable scaffold in medicinal chemistry, starting from 4-methoxyaniline. The described synthetic strategy is robust, proceeding through a key Michael addition, followed by a Dieckmann-type condensation to form the pyrrolidinone ring, and culminating in a Curtius rearrangement to install the C3-amine functionality. This protocol is designed for researchers in organic synthesis and drug development, offering detailed, step-by-step procedures, mechanistic insights, and characterization data. The causality behind experimental choices is explained to empower users to adapt and troubleshoot the synthesis effectively.
Introduction and Strategic Overview
The pyrrolidin-2-one (γ-lactam) core is a privileged structure found in numerous biologically active compounds and pharmaceuticals. The specific target molecule, this compound, serves as a versatile building block for constructing more complex molecules, particularly in the development of enzyme inhibitors and central nervous system agents. The presence of the 3-amino group provides a critical handle for further functionalization, while the 1-(4-methoxyphenyl) substituent modulates the compound's electronic and pharmacokinetic properties.
The synthetic challenge lies in the regioselective construction of the substituted five-membered ring starting from a simple aromatic amine. The chosen strategy builds the molecule logically, as outlined below.
Synthetic Pathway Overview
The synthesis is designed in three main stages:
-
Formation of the C-N Bond and Carbon Backbone: A conjugate addition (Michael reaction) of 4-methoxyaniline to diethyl itaconate establishes the core C-N bond and introduces the necessary four-carbon chain.
-
Lactam Ring Formation: An intramolecular Dieckmann condensation of the resulting diester intermediate, followed by hydrolysis and decarboxylation, efficiently constructs the desired 1-aryl-pyrrolidin-2-one-3-carboxylate scaffold.
-
Installation of the C3-Amine: A Curtius rearrangement of the carboxylic acid intermediate provides a reliable method for converting the C3-carboxyl group into the target C3-amino group with retention of stereochemistry if a chiral starting material were used.
Caption: Overall synthetic workflow from starting materials to the final product.
Experimental Protocols and Mechanistic Discussion
Safety Precaution: All procedures must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. Consult the Safety Data Sheet (SDS) for each reagent before use.
Step 1: Synthesis of Diethyl 2-((4-methoxyphenyl)amino)succinate (Intermediate I)
-
Principle: This step involves the aza-Michael addition of 4-methoxyaniline to the electrophilic double bond of diethyl itaconate. The reaction is typically performed neat (without solvent) at elevated temperatures. The nucleophilic amine attacks the β-carbon of the α,β-unsaturated ester, driven by the formation of a stable C-N bond. The electron-donating methoxy group on the aniline enhances its nucleophilicity, facilitating the reaction.
-
Apparatus: 100 mL round-bottom flask, magnetic stirrer, heating mantle with a temperature controller, reflux condenser.
-
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Stoichiometric Ratio |
| 4-Methoxyaniline | 123.15 | 12.32 | 0.10 | 1.0 |
| Diethyl Itaconate | 186.21 | 19.55 | 0.105 | 1.05 |
| Toluene | - | 50 mL | - | - |
-
Protocol:
-
To a 100 mL round-bottom flask, add 4-methoxyaniline (12.32 g, 0.10 mol) and diethyl itaconate (19.55 g, 0.105 mol).
-
Equip the flask with a magnetic stir bar and a reflux condenser.
-
Heat the reaction mixture to 100-110 °C using a heating mantle and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.
-
After the reaction is complete (disappearance of the starting aniline spot on TLC), allow the mixture to cool to room temperature.
-
The resulting crude oil is purified by column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to yield the product as a pale yellow oil.
-
Expected Yield: ~24-26 g (78-84%).
-
Characterization (Expected):
-
¹H NMR (400 MHz, CDCl₃): δ 7.00-6.80 (m, 4H, Ar-H), 4.20 (q, J=7.1 Hz, 2H, OCH₂CH₃), 4.15 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.95 (dd, J=8.0, 5.0 Hz, 1H, CH-N), 3.78 (s, 3H, OCH₃), 2.80 (dd, J=16.0, 8.0 Hz, 1H, CH₂), 2.65 (dd, J=16.0, 5.0 Hz, 1H, CH₂), 1.25 (t, J=7.1 Hz, 3H, OCH₂CH₃), 1.20 (t, J=7.1 Hz, 3H, OCH₂CH₃).
-
MS (ESI+): m/z = 310.16 [M+H]⁺.
-
-
Step 2: Synthesis of 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid (Intermediate III)
-
Principle: This stage involves two key transformations. First, an intramolecular Dieckmann condensation of Intermediate I is initiated by a strong base (sodium ethoxide). The ethoxide deprotonates the α-carbon to one of the ester groups, and the resulting enolate attacks the other ester carbonyl, forming a five-membered ring. This is followed by an acidic workup. The resulting β-keto ester is then saponified (hydrolyzed) with sodium hydroxide, and subsequent acidification and heating leads to decarboxylation, yielding the more stable carboxylic acid product. This two-step, one-pot modification is often efficient.
-
Apparatus: 250 mL three-neck round-bottom flask, dropping funnel, magnetic stirrer, ice bath, heating mantle.
-
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Notes |
| Diethyl 2-((4-methoxyphenyl)amino)succinate | 309.36 | 15.47 | 0.05 | From Step 1 |
| Sodium Ethoxide (NaOEt) | 68.05 | 3.74 | 0.055 | 1.1 eq. |
| Anhydrous Ethanol (EtOH) | - | 100 mL | - | Solvent |
| Sodium Hydroxide (NaOH) | 40.00 | 4.0 | 0.10 | 2.0 eq. for saponification |
| Hydrochloric Acid (HCl), concentrated | - | As needed | - | For acidification |
-
Protocol:
-
Dieckmann Condensation: a. In a 250 mL three-neck flask under a nitrogen atmosphere, dissolve sodium ethoxide (3.74 g, 0.055 mol) in anhydrous ethanol (100 mL). b. Cool the solution to 0 °C using an ice bath. c. Add a solution of Intermediate I (15.47 g, 0.05 mol) in 20 mL of anhydrous ethanol dropwise over 30 minutes. d. After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Hydrolysis and Decarboxylation: a. To the reaction mixture, add a solution of sodium hydroxide (4.0 g, 0.10 mol) in 20 mL of water. b. Heat the mixture to reflux (approx. 80 °C) for 2 hours to ensure complete saponification of the ester. c. Cool the reaction mixture to room temperature and reduce the volume by half using a rotary evaporator. d. Cool the remaining aqueous solution in an ice bath and acidify to pH 2 by slowly adding concentrated HCl. A precipitate will form. e. Stir the mixture at 0 °C for 30 minutes, then collect the solid by vacuum filtration. f. Wash the solid with cold water (2 x 20 mL) and dry under vacuum to yield the carboxylic acid as a white or off-white solid.
-
Expected Yield: ~9.5-10.5 g (76-84%).
-
Characterization (Expected):
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.8 (br s, 1H, COOH), 7.45 (d, J=9.0 Hz, 2H, Ar-H), 6.95 (d, J=9.0 Hz, 2H, Ar-H), 3.90 (t, J=8.0 Hz, 2H, N-CH₂), 3.75 (s, 3H, OCH₃), 3.60 (t, J=8.5 Hz, 1H, CH-COOH), 2.70-2.50 (m, 2H, CH₂).
-
MS (ESI-): m/z = 248.09 [M-H]⁻.
-
-
Step 3: Synthesis of this compound (Final Product)
-
Principle: The Curtius rearrangement is an effective method for converting a carboxylic acid into a primary amine with the loss of one carbon atom. The carboxylic acid (Intermediate III ) is first converted to an acyl azide using diphenylphosphoryl azide (DPPA). Upon heating, the acyl azide loses N₂ gas to form a highly reactive acyl nitrene, which rapidly rearranges to an isocyanate. In the presence of tert-butanol, this isocyanate is trapped as a tert-butoxycarbonyl (Boc)-protected amine. The final step is the removal of the Boc protecting group under acidic conditions to yield the target primary amine. This two-step sequence is often preferred for its operational simplicity and high yields.
-
Apparatus: 250 mL round-bottom flask, magnetic stirrer, heating mantle, reflux condenser.
-
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Notes |
| 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid | 249.25 | 7.48 | 0.03 | From Step 2 |
| Diphenylphosphoryl azide (DPPA) | 275.24 | 8.67 | 0.0315 | 1.05 eq. |
| Triethylamine (Et₃N) | 101.19 | 3.19 | 0.0315 | 1.05 eq. |
| tert-Butanol (t-BuOH) | 74.12 | 50 mL | - | Solvent and trapping agent |
| Dioxane or Toluene | - | 50 mL | - | Anhydrous solvent |
| Hydrochloric Acid (HCl), 4M in Dioxane | - | 30 mL | - | For deprotection |
-
Protocol:
-
Boc-Amine Formation: a. In a 250 mL flask, suspend Intermediate III (7.48 g, 0.03 mol) in a mixture of anhydrous toluene (50 mL) and tert-butanol (50 mL). b. Add triethylamine (4.4 mL, 0.0315 mol). c. Add diphenylphosphoryl azide (DPPA) (6.8 mL, 0.0315 mol) dropwise at room temperature. Caution: Azides are potentially explosive. Handle with care. d. Heat the mixture to reflux (approx. 90-100 °C) and maintain for 4-6 hours, until nitrogen evolution ceases. e. Cool the reaction mixture to room temperature and concentrate under reduced pressure. f. Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL). g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude Boc-protected amine. This intermediate is often used directly in the next step without further purification.
-
Boc Deprotection: a. Dissolve the crude Boc-protected intermediate in 30 mL of 4M HCl in dioxane. b. Stir the solution at room temperature for 2-4 hours. A precipitate of the hydrochloride salt should form. c. Collect the solid by vacuum filtration. d. To obtain the free amine, suspend the hydrochloride salt in dichloromethane (50 mL) and wash with 1M NaOH (aq) until the aqueous layer is basic. e. Separate the organic layer, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
-
Expected Yield: ~5.0-5.7 g (76-86% over two steps).
-
Characterization (Expected):
-
¹H NMR (400 MHz, CDCl₃): δ 7.40 (d, J=9.0 Hz, 2H, Ar-H), 6.90 (d, J=9.0 Hz, 2H, Ar-H), 3.80 (s, 3H, OCH₃), 3.75 (t, J=7.5 Hz, 2H, N-CH₂), 3.65 (dd, J=8.0, 4.5 Hz, 1H, CH-NH₂), 2.50-2.35 (m, 1H, CH₂), 2.00-1.85 (m, 1H, CH₂), 1.70 (br s, 2H, NH₂).
-
¹³C NMR (101 MHz, CDCl₃): δ 174.5 (C=O), 156.5, 132.0, 121.5, 114.2, 55.4, 50.1, 48.2, 31.5.
-
MS (ESI+): m/z = 221.13 [M+H]⁺.
-
-
Visualization of Key Mechanisms
Caption: Mechanism of the base-catalyzed Dieckmann condensation for lactam formation.
Caption: Key stages of the Curtius rearrangement for amine synthesis.
References
-
Michael Addition: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Provides fundamental principles of conjugate addition reactions). URL: [Link]
-
Dieckmann Condensation: Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press. (A comprehensive resource for named reactions including the Dieckmann condensation). URL: [Link]
-
Curtius Rearrangement: Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons. (Detailed description and examples of the Curtius rearrangement). URL: [Link]
-
Use of DPPA: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the direct conversion of carboxylic acids to urethane. Journal of the American Chemical Society, 94(17), 6203–6205. URL: [Link]
-
Pyrrolidinone Synthesis Review: D'hooghe, M., & De Kimpe, N. (2008). Synthesis of 2-Oxo-pyrrolidines and -piperidines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Ltd. (A relevant chapter on the synthesis of the core scaffold). URL: [Link]
Application Note: Precision N-Arylation of Pyrrolidin-2-ones via Buchwald-Hartwig Cross-Coupling
Executive Summary
The
This guide details two field-validated protocols:
-
The "Workhorse" Protocol (Xantphos): High-reliability system for standard aryl halides.
-
The "Advanced" Protocol (BrettPhos/Precatalysts): For sterically encumbered or deactivated electrophiles.
Introduction: The Lactam Challenge
Synthesizing
-
Reduced Nucleophilicity: The nitrogen lone pair in pyrrolidinone is delocalized into the carbonyl group (
~17 in DMSO), making it significantly less nucleophilic than secondary amines. -
Ambident Reactivity: The amide oxygen is a competitive nucleophile. Without specific ligand control,
-arylation (forming imidates) can compete with the desired -arylation. -
Catalyst Poisoning: Amides can bind to Pd(II) species through the oxygen/nitrogen in a way that forms stable, unreactive "resting states," halting the catalytic cycle.
The Solution: The use of wide-bite-angle bisphosphines (e.g., Xantphos) or bulky monodentate biarylphosphines (e.g., BrettPhos) facilitates the difficult reductive elimination step and prevents the formation of inactive bis-amide Pd complexes.
Mechanistic Insight & Visualization
Understanding the catalytic cycle is prerequisite to troubleshooting. For lactams, the rate-limiting step is often the ligand exchange/amidation (where the lactam displaces the halide/pseudohalide) or the reductive elimination .
Catalytic Cycle Diagram
Figure 1: Catalytic cycle for Pd-catalyzed lactam arylation. Note the critical role of the ligand in facilitating the final reductive elimination step.
Critical Parameters & Reagent Selection
| Parameter | Recommendation | Rationale |
| Ligand | Xantphos (First Choice) | The large bite angle (111°) favors the reductive elimination of the C-N bond. |
| BrettPhos (Alternative) | Use for sterically hindered aryl halides (e.g., ortho-substituted). | |
| Pd Source | Pd₂(dba)₃ | Standard source of Pd(0). Must be purple/black (not brown/clumped). |
| G3/G4 Precatalysts | Ensures 1:1 Pd:Ligand ratio and rapid initiation; eliminates weighing errors. | |
| Base | Cs₂CO₃ | Superior solubility in dioxane; mild enough to prevent lactam ring opening. |
| Solvent | 1,4-Dioxane | High boiling point (101°C) allows sufficient thermal energy for activation. |
| Stoichiometry | 1.0 : 1.2 (Ar-X : Lactam) | Slight excess of lactam drives kinetics and accounts for trace hydrolysis. |
Experimental Protocols
Protocol A: The "Workhorse" Method (Xantphos)
Best for: Unhindered Aryl Bromides/Triflates and standard Pyrrolidinone.
Materials:
-
Aryl Bromide (1.0 mmol)
-
Pyrrolidin-2-one (1.2 mmol, 102 mg)
-
Pd₂(dba)₃ (2 mol% Pd, 9.2 mg)
-
Xantphos (3 mol%, 17.4 mg)
-
Cs₂CO₃ (1.4 mmol, 456 mg, dried)
-
1,4-Dioxane (2.0 mL, anhydrous)
Step-by-Step Procedure:
-
Vessel Prep: Oven-dry a 10 mL screw-cap vial or Schlenk tube containing a magnetic stir bar. Cool under Argon flow.
-
Solids Addition: Charge the vial with Pd₂(dba)₃, Xantphos, Cs₂CO₃, and the Aryl Bromide (if solid).
-
Purge: Cap the vial with a septum. Evacuate and backfill with Argon (3 cycles) to remove O₂.
-
Liquids Addition: Inject anhydrous 1,4-Dioxane via syringe. Inject Pyrrolidin-2-one and Aryl Bromide (if liquid).
-
Pre-Stir (Critical): Stir at room temperature for 5 minutes. Observation: The solution should turn from dark purple to a brownish-orange, indicating ligation of Pd by Xantphos.
-
Heating: Place in a pre-heated block at 100°C . Stir vigorously (800+ rpm) for 8–16 hours.
-
Workup: Cool to RT. Dilute with EtOAc (10 mL) and filter through a Celite pad to remove inorganic salts. Concentrate the filtrate.
-
Purification: Flash chromatography (typically 20–50% EtOAc in Hexanes).
Protocol B: The "Advanced" Method (BrettPhos Precatalyst)
Best for: Aryl Chlorides, Ortho-substituted Arenes, or Deactivated Systems.
Materials:
-
Aryl Chloride (1.0 mmol)[1]
-
Pyrrolidin-2-one (1.2 mmol)
-
BrettPhos Pd G3 (2 mol%, ~18 mg)
-
K₃PO₄ (1.4 mmol, finely ground)
-
t-BuOH (2.0 mL) or Dioxane
Step-by-Step Procedure:
-
Charge: Add BrettPhos Pd G3, Aryl Chloride, and K₃PO₄ to the vial.
-
Inert: Evacuate/Backfill with Argon.
-
Solvent: Add t-BuOH (solid at RT, melt at 30°C before injection if needed) and Pyrrolidinone.
-
Reaction: Heat to 110°C for 4–12 hours. The G3 precatalyst activates rapidly, often reducing reaction times compared to Protocol A.
-
Workup: Standard EtOAc/Celite filtration.
Troubleshooting & Optimization
Self-Validating the System: If the reaction fails, perform these checks in order:
-
The "Black Precipitate" Test: If the reaction mixture turns black immediately upon heating, your catalyst has decomposed to Pd-black (inactive).
-
Cause: Poor degassing (O₂) or insufficient ligand.
-
Fix: Increase Ligand:Pd ratio to 1.5:1 or 2:1. Ensure rigorous Argon sparging.
-
-
The "Unreacted Halide" Check: Analyze crude via LCMS.
-
Result: Aryl halide remains, Lactam remains.
-
Fix: The oxidative addition is failing. Switch to Protocol B (BrettPhos) or use an Aryl Iodide.
-
-
The "Phenol" Byproduct:
-
Result: Ar-OH detected instead of product.
-
Cause: Wet base/solvent. Hydroxide competes with amide.
-
Fix: Flame-dry Cs₂CO₃ or use fresh anhydrous solvent.
-
Decision Tree for Optimization
Figure 2: Logic flow for selecting the appropriate experimental protocol.
Case Study: Synthesis of a Pirfenidone Analog
Objective: Synthesis of 5-methyl-1-(4-methoxyphenyl)pyridin-2(1H)-one (Pirfenidone analog). Note: While Pirfenidone is a pyridone, the electronic similarity to pyrrolidinone makes it an excellent model for these conditions.
Experimental:
-
Substrates: 4-Bromoanisole (187 mg, 1.0 mmol) and 5-methyl-2-pyridone (131 mg, 1.2 mmol).
-
Conditions: Protocol A (Xantphos/Pd₂(dba)₃).
-
Observation: Reaction mixture remained homogeneous orange/brown.
-
Result: Complete conversion of bromide in 6 hours. Isolated yield: 92%.
-
Comparison: The traditional Ullmann coupling (CuI/K₂CO₃) for this substrate requires 140°C/24h and typically yields ~65–75% with difficult purification of copper salts.
References
-
Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex.[2][3] Journal of the American Chemical Society, 124(21), 6043–6048.[2] [Link]
-
Fors, B. P., Dooleweerdt, K., Zeng, Q., & Buchwald, S. L. (2009). An Efficient System for the Pd-Catalyzed Cross-Coupling of Amides and Aryl Chlorides. Tetrahedron, 65(33), 6576–6583. [Link]
-
Hickey, M. R., et al. (2016). Process Development of a Palladium-Catalyzed C–N Coupling: Synthesis of a 5-Lipoxygenase Activating Protein Inhibitor. Organic Process Research & Development, 20(9), 1662–1669. [Link]
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]
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- 1. pubs.acs.org [pubs.acs.org]
- 2. Pd-catalyzed intermolecular amidation of aryl halides: the discovery that xantphos can be trans-chelating in a palladium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex [organic-chemistry.org]
Application Notes and Protocols: Chiral Resolution of 3-amino-1-(4-methoxyphenyl)pyrrolidin-2-one Enantiomers
Abstract
The separation of enantiomers is a critical process in the pharmaceutical and fine chemical industries due to the often differing pharmacological and toxicological profiles of chiral molecules. This document provides a comprehensive guide to the chiral resolution of 3-amino-1-(4-methoxyphenyl)pyrrolidin-2-one, a key intermediate in the synthesis of various biologically active compounds. We present a detailed protocol based on the well-established method of diastereomeric salt formation and fractional crystallization, a technique lauded for its scalability and cost-effectiveness.[1] Furthermore, we outline the analytical procedures necessary for the validation of enantiomeric purity, ensuring the production of high-quality, enantiomerically pure compounds required for drug development and other sensitive applications.
Introduction: The Imperative of Chirality in Drug Development
Many pharmaceutically active compounds possess at least one chiral center, meaning they exist as a pair of non-superimposable mirror images called enantiomers.[2] These enantiomers, despite having identical physical and chemical properties in an achiral environment, can exhibit profoundly different biological activities. One enantiomer may be therapeutically beneficial, while the other could be inactive or even toxic. Consequently, regulatory bodies often mandate the development of single-enantiomer drugs.
The pyrrolidine ring is a fundamental structural motif in numerous natural products and synthetic drugs.[3] Specifically, 3-aminopyrrolidine derivatives are crucial intermediates in the synthesis of various therapeutic agents. The chiral resolution of racemic this compound is therefore a pivotal step in accessing enantiomerically pure downstream products. This guide details a robust and reliable method for achieving this separation.
Principle of Diastereomeric Salt Resolution
The cornerstone of this resolution protocol is the conversion of a racemic mixture of enantiomers into a pair of diastereomers.[4] Enantiomers, having identical physical properties, are challenging to separate directly. However, by reacting the racemic amine with a single enantiomer of a chiral acid, two diastereomeric salts are formed.[4] These diastereomers are not mirror images and possess different physical properties, most notably, different solubilities in a given solvent system.[4][5] This disparity in solubility allows for the separation of the less soluble diastereomer through a process called fractional crystallization.[4] Once isolated, the enantiomerically enriched amine can be liberated from the chiral resolving agent by treatment with a base.[4][5]
For the resolution of the basic this compound, a chiral acid is the resolving agent of choice. A commonly employed and highly effective resolving agent for racemic amines is (+)-Di-p-toluoyl-D-tartaric acid (DPTTA), which is known for its ability to form well-defined crystalline salts.[5]
Logical Workflow of Diastereomeric Salt Resolution
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Experimental Protocol: Resolution of this compound
This protocol provides a step-by-step guide for the chiral resolution of racemic this compound using (+)-Di-p-toluoyl-D-tartaric acid.
Materials and Reagents
| Reagent | Grade | Supplier |
| Racemic this compound | ≥98% | Major Supplier |
| (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) | ≥98% | Major Supplier |
| Methanol | Anhydrous, ≥99.8% | Major Supplier |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Major Supplier |
| Dichloromethane (DCM) | ACS Reagent, ≥99.5% | Major Supplier |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | Major Supplier |
| Deionized Water | Type I | In-house |
Step-by-Step Procedure
3.2.1. Diastereomeric Salt Formation and Crystallization
-
Dissolution: In a suitable flask, dissolve 1.0 equivalent of racemic this compound in a minimal amount of warm methanol. In a separate flask, dissolve 0.5 to 1.0 equivalents of (+)-Di-p-toluoyl-D-tartaric acid in warm methanol. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the optical purity of the crystallized salt.
-
Mixing and Crystallization: Slowly add the DPTTA solution to the racemic amine solution with continuous stirring. Allow the mixture to cool gradually to room temperature. The formation of crystalline precipitate of the less soluble diastereomeric salt should be observed.[5] For enhanced crystallization, the flask can be placed in a refrigerator (4°C) overnight.[5][6]
-
Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.[4]
-
Drying: Dry the collected crystals under vacuum to a constant weight.[5]
3.2.2. Liberation of the Enantiomerically Enriched Amine
-
Dissolution of the Salt: Dissolve the dried diastereomeric salt in deionized water.
-
Basification: While stirring, add a 2 M NaOH solution dropwise until the solution becomes basic (pH > 10), as confirmed by pH paper or a pH meter. This will liberate the free amine.[5]
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated amine with three portions of dichloromethane.[4]
-
Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.
Analytical Validation: Confirmation of Enantiomeric Purity
The success of the chiral resolution must be validated by determining the enantiomeric excess (e.e.) of the final product. Chiral High-Performance Liquid Chromatography (HPLC) is the most versatile and widely used technique for this purpose.[7]
Chiral HPLC Method
A suitable chiral stationary phase (CSP) is crucial for the separation of enantiomers. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are often effective for a wide range of compounds, including amino derivatives.[8]
| Parameter | Condition |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
Note: This is a representative method. Optimization of the mobile phase composition and other parameters may be necessary to achieve baseline separation.
Data Interpretation
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Expected Analytical Outcome
| Parameter | Specification |
| Resolution (Rs) | > 1.5 |
| Enantiomeric Excess (e.e.) | ≥ 98% |
| Purity (by HPLC) | ≥ 99% |
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the chiral resolution of this compound enantiomers. The formation of diastereomeric salts with (+)-Di-p-toluoyl-D-tartaric acid, followed by fractional crystallization, is a classic and effective strategy for obtaining enantiomerically enriched amines. The subsequent analytical validation by chiral HPLC ensures the final product meets the high-purity standards required for pharmaceutical development and other advanced applications. This methodology serves as a foundational technique for researchers and scientists working towards the synthesis of single-enantiomer compounds.
References
- Benchchem. Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid.
- Science Learning Center. Resolution of a Racemic Mixture.
- PMC. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents.
- Advances in Engineering. Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen.
- ScienceDirect. Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents.
- Semantic Scholar. Enantiospecific synthesis of 3-pyrrolines: A route to novel polyhydroxylated pyrrolidines.
- ResearchGate. Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes | Request PDF.
- MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- Phenomenex. Chiral HPLC Separations.
- MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Semantic Scholar. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
Sources
- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Precision Engineering of 3-Amino Lactam Scaffolds: Orthogonal Protecting Group Strategies & Protocols
Executive Summary & Strategic Importance
The 3-amino lactam motif is a privileged pharmacophore in medicinal chemistry, serving as the core architecture for monobactam antibiotics (e.g., Aztreonam),
Synthesizing these scaffolds presents a distinct chemoselectivity challenge: The C3-position is stereochemically labile. The
This guide details two divergent, high-fidelity strategies for constructing 3-amino lactams, defined by the ring size and the origin of the stereocenter:
-
The Staudinger Synthesis (
-lactams): Utilizing Phthalimide protection to lock stereochemistry during [2+2] cycloaddition. -
Chiral Pool Cyclization (
-/ -lactams): Utilizing Boc/Cbz orthogonality for the intramolecular cyclization of diamino acids.
Decision Matrix: Selecting the Right Strategy
The choice of synthetic route dictates the protecting group strategy. Use the following decision tree to select the optimal workflow for your target scaffold.
Figure 1: Strategic decision tree for selecting protecting groups based on lactam ring size and synthesis method.
Deep Dive: The Staudinger Synthesis for -Lactams[1][2][3][4][5][6]
The Staudinger ketene-imine cycloaddition is the gold standard for
Expert Insight: Standard carbamates (Boc/Fmoc) are often unsuitable for the ketene component because the N-H proton can interfere with base-mediated ketene generation, leading to oxazinone byproducts. Phthalimide (Phth) is the superior choice; it is aprotic, planar, and enhances diastereoselectivity (favoring trans-lactams via steric control).
Protocol 1: Phthalimido-Directed Staudinger Synthesis
Objective: Synthesis of cis- or trans-1-(4-methoxyphenyl)-3-phthalimido-4-phenylazetidin-2-one.
Reagents & Materials
-
Amine Component: p-Anisidine (PMP-NH2)
-
Aldehyde Component: Benzaldehyde
-
Ketene Precursor: Phthalimidoacetyl chloride
-
Base: Triethylamine (
) - Must be dry/distilled. -
Solvent: Dichloromethane (DCM) - Anhydrous.
-
Deprotection Reagent: Hydrazine hydrate (
) or Ethylenediamine.
Step-by-Step Workflow
-
Imine Formation (Schiff Base):
-
Dissolve benzaldehyde (10 mmol) and p-anisidine (10 mmol) in anhydrous DCM (30 mL).
-
Add
(anhydrous) to sequester water. Stir at RT for 4-6 hours. -
Filter and concentrate in vacuo. Recrystallize (EtOH/Hexane) to obtain the pure imine.
-
Checkpoint: Verify imine formation via
NMR (distinct singlet ~8.4 ppm).
-
-
Cycloaddition (The Critical Step):
-
Dissolve the prepared imine (5 mmol) and
(15 mmol) in anhydrous DCM (50 mL) under Argon/Nitrogen. -
Cool the solution to -78°C (for cis-selectivity) or 0°C (for trans-selectivity).
-
Add Phthalimidoacetyl chloride (6 mmol) dissolved in DCM (10 mL) dropwise over 30 minutes.
-
Mechanistic Note: The base generates the ketene in situ. The slow addition prevents ketene dimerization.
-
Allow the mixture to warm to RT overnight (12-16h).
-
-
Workup & Purification:
-
Wash the reaction mixture with saturated
(2x), 1M HCl (1x), and Brine. -
Dry over
and concentrate. -
Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).
-
Yield Expectation: 60-85%.
-
-
Phthalimide Deprotection (Unmasking the Amine):
-
Dissolve the protected lactam in DCM/MeOH (1:1).
-
Add Ethylenediamine (3 eq) or Hydrazine hydrate (1.5 eq). Stir at RT.
-
Monitoring: Reaction is complete when the starting material spot disappears on TLC.
-
Caution: This step can open the
-lactam ring if conditions are too harsh. Ethylenediamine is generally milder than hydrazine for this scaffold.
-
Figure 2: Mechanistic flow of the Staudinger reaction using Phthalimide protection.
Deep Dive: Orthogonal Cyclization for -/ -Lactams
For 5- and 6-membered rings, the strategy shifts from cycloaddition to intramolecular amide bond formation. The starting materials are typically chiral diamino acids (Ornithine for
Expert Insight: You must use Orthogonal Protection . The
-
Strategy A:
-Boc / -Cbz (Cbz removed by hydrogenation, leaving Boc intact). -
Strategy B:
-Fmoc / -Boc (Boc removed by acid, leaving Fmoc intact).
Protocol 2: Synthesis of N-Boc-3-amino-2-piperidone ( -lactam)
Objective: Cyclization of L-Ornithine derivatives preserving chiral integrity.
Reagents & Materials
-
Substrate:
-Boc- -Cbz-L-Ornithine (commercially available). -
Coupling Agents: EDC
HCl / HOBt or HATU. -
Deprotection Catalyst: Pd/C (10%).
-
Hydrogen Source:
balloon or Ammonium Formate. -
Solvent: Methanol (for deprotection), DMF/DCM (for cyclization).
Step-by-Step Workflow
-
Selective Deprotection (
-Cbz Removal):-
Dissolve
-Boc- -Cbz-Ornithine (5 mmol) in MeOH (50 mL). -
Add 10% Pd/C (10 wt% loading).
-
Stir under
atmosphere (1 atm) for 2-4 hours. -
Filter through Celite to remove Pd/C. Concentrate.
-
Result:
-Boc-Ornithine (Zwitterion).
-
-
Intramolecular Cyclization:
-
Note: Direct thermal cyclization of the methyl ester is possible but often requires high temps that risk racemization. Coupling reagents are safer.
-
Dissolve the crude amino acid in dry DMF (dilute concentration: 0.05 M to favor intramolecular reaction over intermolecular oligomerization).
-
Add DIPEA (2 eq) followed by HATU (1.1 eq) at 0°C.
-
Stir at RT for 12 hours.
-
-
Purification:
-
Dilute with EtOAc, wash with 5% LiCl (to remove DMF), 1M citric acid, and brine.
-
The product, (S)-3-(Boc-amino)-2-piperidone , is often pure enough for use or can be recrystallized.
-
Self-Validation: Check optical rotation. Significant deviation from literature values indicates racemization during the coupling step.
-
Protecting Group Compatibility Matrix
Use this table to ensure your chosen PGs are compatible with the specific reagents required for lactam synthesis.
| Protecting Group (C3-Amine) | Stability: Acid | Stability: Base | Stability: Hydrogenolysis | Key Application Note |
| Boc (tert-butyl carbamate) | Unstable (TFA/HCl) | Stable | Stable | Ideal for |
| Cbz (Benzyloxycarbonyl) | Stable (mild) | Stable | Unstable (Pd/H2) | Excellent orthogonal partner to Boc. |
| Fmoc (Fluorenylmethoxycarbonyl) | Stable | Unstable (Piperidine) | Stable | Use when acid-sensitive side chains are present. |
| Phth (Phthalimide) | Stable | Labile to Hydrazine | Stable | Mandatory for Staudinger. Prevents |
| PMP (p-Methoxyphenyl) | Stable | Stable | Stable | Used for Ring Nitrogen protection. Removed oxidatively (CAN). |
References
-
Staudinger Synthesis & Stereoselectivity
-
Phthalimide Str
-Lactams:-
Banik, B. K., et al. (2010).[4] Stereoselectivity of Phthalimido
-Lactams Formation. Heterocyclic Letters. -
(Validated via ScholarWorks).
-
-
General Protecting Group Strategies
-
Isidro-Llobet, A., et al. (2009).[5] Amino Acid-Protecting Groups. Chemical Reviews.
-
(Validated via ACS Publications).
-
-
Synthesis of 3-Aminopiperidines (
-lactams):- Wennekes, T., et al. (2011). 3-Aminopiperidine-Based Peptide Analogues. Journal of Medicinal Chemistry.
-
(Validated via ACS Publications).
-
Biocatalytic/Enzymatic Approaches
Sources
- 1. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicreactions.org [organicreactions.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 6. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization of Chiral 3-Aminopyrrolidinones
Welcome to the technical support center dedicated to the stereochemical integrity of chiral 3-aminopyrrolidinones. This guide is designed for researchers, scientists, and drug development professionals who encounter the critical challenge of preventing racemization in these valuable chiral building blocks. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experimental work.
Troubleshooting Guide: Loss of Enantiomeric Purity
This section addresses specific issues you might encounter during the synthesis, workup, or purification of chiral 3-aminopyrrolidinones.
Issue 1: Significant Racemization Observed After a Base-Mediated Reaction
Symptom: You start with an enantiomerically pure 3-aminopyrrolidinone, but after a reaction involving a base (e.g., N-alkylation, acylation), chiral HPLC analysis shows a mixture of enantiomers.
Probable Cause: The primary cause of racemization in 3-aminopyrrolidinones is the deprotonation of the α-proton to the carbonyl group, leading to the formation of a planar, achiral enolate intermediate.[1] This intermediate can be protonated from either face, resulting in the formation of both enantiomers. Strong bases, high temperatures, and prolonged reaction times exacerbate this issue.
Solution Pathway:
-
Re-evaluate Your Choice of Base: The basicity and steric hindrance of the base are critical factors.[2]
-
Recommendation: Switch to a milder, non-nucleophilic, sterically hindered base. For instance, instead of sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), consider using N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[2] These bases are often sufficient to deprotonate the amine for the desired reaction without significantly deprotonating the α-carbon.
-
Causality: Sterically hindered bases have more difficulty accessing the sterically congested α-proton, thus favoring the intended reaction at the more accessible amino group.
-
-
Lower the Reaction Temperature:
-
Recommendation: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start at 0 °C or even -78 °C (dry ice/acetone bath) and slowly warm the reaction if necessary.
-
Causality: The rate of enolization is highly temperature-dependent. Lowering the temperature disfavors the formation of the enolate intermediate, thereby preserving the stereochemical integrity of the chiral center.
-
-
Minimize Reaction Time:
-
Recommendation: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, quench the reaction immediately.
-
Causality: Prolonged exposure to basic conditions increases the probability of racemization.
-
Experimental Protocol: N-Alkylation with Minimized Racemization
-
Dissolve the chiral 3-aminopyrrolidinone (1.0 eq) in a suitable aprotic solvent (e.g., THF, DCM) and cool the solution to 0 °C.
-
Add a sterically hindered base such as DIPEA (1.2 eq) dropwise.
-
Slowly add the alkylating agent (e.g., benzyl bromide, 1.1 eq).
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Proceed with the aqueous workup, ensuring the pH does not become strongly acidic or basic.
Issue 2: Racemization During Amine Protecting Group Removal
Symptom: The enantiomeric excess (ee) of your N-protected 3-aminopyrrolidinone is high, but after deprotection, the resulting free amine shows significant racemization.
Probable Cause: The conditions used for deprotection, particularly for acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) protecting groups, can be harsh enough to cause racemization.[3][4][5]
Solution Pathway:
-
For Boc-Group Removal:
-
Recommendation: Avoid using strong acids like neat trifluoroacetic acid (TFA) for extended periods. Instead, use a milder solution of HCl in an organic solvent like dioxane or diethyl ether, and perform the reaction at 0 °C.
-
Causality: Milder acidic conditions can still effectively cleave the Boc group while minimizing the acid-catalyzed enolization that leads to racemization.
-
-
For Fmoc-Group Removal:
-
Recommendation: Standard conditions using piperidine in DMF can be problematic.[6] Consider using a more dilute solution of piperidine (e.g., 10% instead of 20%) or alternative, milder basic conditions if compatible with your substrate.
-
Causality: Reducing the concentration of the base lowers the rate of both deprotection and racemization.
-
-
Consider Alternative Protecting Groups:
-
Recommendation: If racemization remains an issue, consider protecting groups that are removed under neutral conditions, such as hydrogenolysis (e.g., Cbz, Bn).
-
Causality: Hydrogenolysis is typically performed under neutral pH and at room temperature, conditions that are much less likely to induce racemization.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of racemization in 3-aminopyrrolidinones?
A1: The key to understanding racemization in this class of compounds lies in the presence of an acidic proton on the carbon atom alpha to the carbonyl group (the C4 position). Under basic or, in some cases, acidic conditions, this proton can be abstracted to form a planar enol or enolate intermediate.[1] This intermediate is achiral. Subsequent reprotonation can occur from either face of the planar structure, leading to a mixture of both the (R) and (S) enantiomers, thus eroding the enantiomeric purity.
Caption: Mechanism of base-catalyzed racemization.
Q2: How do solvent properties influence the rate of racemization?
A2: Solvents play a crucial role in the rate of racemization. Polar aprotic solvents, such as DMSO and DMF, can accelerate racemization by effectively solvating the counter-ion of the base, thereby increasing the base's effective strength and promoting the formation of the enolate intermediate.[7] In contrast, non-polar solvents may slow down this process. Protic solvents can also participate in the proton exchange, potentially facilitating racemization. The choice of solvent should be carefully considered based on the specific reaction conditions.
Q3: Which analytical techniques are best for determining the enantiomeric purity of 3-aminopyrrolidinones?
A3: The most reliable and widely used technique is Chiral High-Performance Liquid Chromatography (HPLC) .[8][9][10] This method physically separates the two enantiomers, allowing for their direct quantification. Other methods include:
-
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs): These agents convert the enantiomers into diastereomers or diastereomeric complexes, which can then be distinguished by NMR.[11][12][13]
-
Gas Chromatography (GC) on a chiral stationary phase: This is suitable for volatile derivatives of the aminopyrrolidinone.[8]
Data Presentation: Comparison of Analytical Techniques
| Feature | Chiral HPLC | NMR with CDA/CSA | Chiral GC |
| Principle | Differential interaction with a chiral stationary phase.[9][10] | Formation of diastereomers with distinct NMR signals.[11][12] | Differential interaction with a chiral stationary phase.[8] |
| Typical Analysis Time | 10-60 minutes per sample.[8] | 5-15 minutes per sample.[8] | 10-30 minutes per sample.[8] |
| Sensitivity | High (can detect minor enantiomer <0.1%) | Moderate to Low | High |
| Sample Prep | Often direct injection | Requires derivatization or addition of agent | May require derivatization |
Q4: Can racemization occur during purification, for example, on a silica gel column?
A4: Yes, racemization during chromatographic purification is a real possibility. Standard silica gel is slightly acidic and can catalyze enolization, especially with prolonged exposure.[1] If your compound is particularly base-sensitive, residual basic impurities on the column could also be a problem.
Troubleshooting Workflow: Purification-Induced Racemization
Caption: Decision workflow for purification issues.
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H) are often a good starting point.[14]
-
Mobile Phase: A typical mobile phase for normal phase separation would be a mixture of n-hexane and an alcohol like isopropanol or ethanol.[14] For basic compounds like 3-aminopyrrolidinones, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) is crucial to obtain good peak shape and resolution.[14][15]
-
Sample Preparation: Dissolve a small amount of your compound in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers should elute at different retention times. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.
References
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
- A lactate-derived chiral aldehyde for determining the enantiopurity of enantioenriched primary amines.
- A Comparative Guide to Assessing the Enantiomeric Purity of Amines Derived
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing.
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solv
- Synthesising Complex Chiral Amines Through Resolution-Racemis
- Preventing racemization during chiral aminophosphonic acid synthesis. Benchchem.
- Deracemization of Acyclic α-Hydroxy Ketone Derivatives by Dynamic Resolution Using an Optically Active Host Compound.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. [Source Not Available].
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC.
- Unexpected Racemization in the Course of the Acetalization of (+)-(S)-5-Methyl-Wieland–Miescher Ketone with 1,2-Ethanediol and TsOH under Classical Experimental Conditions. MDPI.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Source Not Available].
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Protecting group. Wikipedia.
- Chiral HPLC Separ
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC.
- Solvent Effects on the Racemization of Optically Active Biphenyl Deriv
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatiz
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. peptide.com [peptide.com]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purifying Pharmaceutical Intermediates from Residual Metal Catalysts
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing the critical challenge of removing residual metal catalysts from pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs). The presence of these metals, even at trace levels, can compromise drug safety, efficacy, and stability, making their removal a non-negotiable step in pharmaceutical manufacturing.[1][2]
This resource provides practical, in-depth answers to common problems and questions, grounded in established scientific principles and regulatory standards.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a problem-solution format.
Issue 1: Metal scavenger treatment is ineffective; post-treatment analysis still shows high ppm levels of Palladium.
Possible Causes & Systematic Solutions
High levels of residual palladium after treatment with a scavenger can be frustrating, but a systematic approach can quickly identify the root cause. The efficiency of scavenging is highly dependent on the specific chemical system.[3]
-
Cause A: Incorrect Scavenger Choice
-
Scientific Rationale: Scavengers work by chelation, where functional groups on a solid support (like silica or a polymer) bind to the metal.[2] The affinity of this binding depends on the metal's oxidation state (e.g., Pd(0) vs. Pd(II)) and the nature of the chelating ligand (e.g., thiol, amine, thiourea).[4][5] A scavenger that is effective for Pd(II) may be ineffective for Pd(0).
-
Troubleshooting Steps:
-
Confirm the Palladium Species: If possible, determine the likely oxidation state of your residual palladium. Pd(0) often results from the catalytic cycle's final step, while Pd(II) may be present from the initial catalyst precursor.
-
Screen a Panel of Scavengers: Do not rely on a single scavenger type. Perform a small-scale screening experiment with scavengers featuring different functional groups. Thiol-based scavengers like SiliaMetS® Thiol are often robust for various palladium forms, while others like those with triaminetetraacetic acid (TAAcOH) are effective for metals in low oxidation states.[4][6]
-
Consult Selection Guides: Many suppliers provide detailed selection guides that correlate scavenger types with specific metals and their oxidation states.[7]
-
-
-
Cause B: Sub-optimal Reaction Conditions
-
Scientific Rationale: Scavenging is a chemical reaction. Like any reaction, its kinetics are influenced by temperature, time, solvent, and mixing. The metal catalyst must be physically accessible to the scavenger's active sites.
-
Troubleshooting Steps:
-
Increase Contact Time: Initial screenings are often run for 1-4 hours. Extend the stirring time to 16 hours or overnight, as this allows the equilibrium to shift towards the bound metal-scavenger complex.[6]
-
Increase Temperature: While many scavenging operations work at room temperature, gently heating the mixture (e.g., to 40-50 °C) can significantly increase the reaction rate.[6][7] Always confirm the thermal stability of your API first.
-
Solvent Effects: The solvent can influence the catalyst's speciation. A catalyst might be soluble and accessible in one solvent but form less-accessible colloidal particles in another. If feasible, test the scavenging process in a different solvent.[3]
-
Ensure Adequate Mixing: The scavenger is a solid reagent. Ensure vigorous stirring to maintain a well-agitated slurry, maximizing the surface area contact between the scavenger and the solution.
-
-
-
Cause C: Insufficient Scavenger Equivalents
-
Scientific Rationale: The scavenger has a finite binding capacity, typically measured in mmol/g. If the amount of metal in the solution exceeds the scavenger's capacity, removal will be incomplete.
-
Troubleshooting Steps:
-
Calculate Required Amount: Start with a typical loading of 3-5 equivalents of scavenger relative to the initial amount of metal catalyst used in the reaction.[6]
-
Increase Scavenger Loading: If results are still poor, systematically increase the scavenger amount (e.g., to 10 equivalents). While this may not be cost-effective for large-scale production, it is an essential diagnostic step.[8]
-
-
Issue 2: Significant product loss is observed after treatment with activated carbon.
Possible Causes & Systematic Solutions
Activated carbon is a popular, low-cost option for metal removal, but its non-specific nature can be a major drawback.[3][5]
-
Cause: Non-Selective Adsorption
-
Scientific Rationale: Activated carbon possesses a highly porous structure with a large surface area, allowing it to adsorb a wide range of molecules through physisorption, not just the metal catalyst.[3] If your product molecule has a high affinity for the carbon surface, it will be removed along with the palladium.[3]
-
Troubleshooting Steps:
-
Reduce the Amount of Carbon: The simplest first step is to decrease the weight percentage of activated carbon used. Start with a low amount (e.g., 5 wt%) and analyze both the metal reduction and product yield.
-
Screen Different Carbon Grades: Activated carbons are not all the same. They differ in source material, activation method, particle size, and surface chemistry. Testing various grades can reveal one with a lower affinity for your product.[6]
-
Optimize Contact Time: Minimize the stirring time. A shorter duration may be sufficient to bind the metal without causing excessive product adsorption.
-
Switch to a Selective Scavenger: This is the most effective solution. While more expensive upfront, solid-supported scavengers with specific chelating groups are highly selective for the metal, leading to minimal product loss and higher overall process efficiency.[6][9] In comparative studies, metal scavengers often demonstrate superior removal with significantly less material required, preserving API yield.[9]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right metal removal technique for my process?
The optimal technique depends on several factors: the nature of the metal, the scale of the reaction, the properties of your product, and the target residual metal limit.
Caption: Decision tree for selecting a metal removal strategy.
| Method | Principle | Pros | Cons | Best For |
| Metal Scavengers | Chemisorption (Chelation)[3] | High selectivity, minimal product loss, high efficiency, works in various solvents.[7][8] | Higher initial cost compared to carbon. | Removing specific metals to very low levels (<10 ppm) in late-stage synthesis.[3] |
| Activated Carbon | Physisorption[3] | Low cost, effective for a broad range of metals and organic impurities.[5] | Non-selective (can adsorb product), may require large quantities, potential for fines to pass through filters.[3][9] | Early-stage cleanup or when product has low affinity for carbon. |
| Crystallization | Differential Solubility | Highly effective for purification, scalable, integrates purification and isolation. | Not always successful, metal can sometimes co-crystallize with the product.[3][10] | Final API purification where the product is a stable, crystalline solid. |
| Chromatography | Adsorption | Simple for lab scale (e.g., silica plug), can remove baseline impurities.[6] | Often insufficient for reaching low ppm levels alone, generates solvent waste, not ideal for large scale.[11] | Small-scale laboratory purifications. |
| Extraction | Partitioning | Can remove certain metal salts. | Limited applicability, requires suitable immiscible solvent system.[6] | Specific cases where the metal salt has high solubility in an aqueous phase. |
Q2: What are the regulatory limits for residual metals in pharmaceuticals?
Regulatory expectations are primarily defined by the ICH Q3D Guideline for Elemental Impurities .[12][13] This guideline establishes Permitted Daily Exposure (PDE) limits for 24 elements based on their toxicity and route of administration (oral, parenteral, inhalation).[14][15]
Key Concepts from ICH Q3D:
-
Risk-Based Approach: You don't need to test for every element. A risk assessment should be performed to identify which elemental impurities are likely to be present in the final drug product.[15][16] Catalysts that are intentionally added are a key focus.[16]
-
Classification of Elements:
-
Class 1: Highly toxic elements (As, Cd, Hg, Pb) that require a risk assessment for all drug products.
-
Class 2: Toxic elements with varying probability of occurrence.
-
Class 2A: High probability (Co, Ni, V).
-
Class 2B: Lower probability, risk assessment required only if intentionally added (Ag, Au, Ir, Os, Pd, Pt, Rh, Ru , Se, Tl). This class includes the most common metal catalysts.
-
-
Class 3: Elements with low oral toxicity (e.g., Cr, Cu, Sn).[16]
-
-
Calculating Concentration Limits: The PDE is the primary value. To get a concentration limit (in ppm) for your API, you use the PDE and the maximum daily dose of the drug product.
-
Formula: Concentration (ppm) = PDE (µg/day) / Max Daily Dose (g/day)
-
Example PDE for Common Catalytic Metals (Oral Administration):
| Element | Symbol | Class | Oral PDE (µ g/day ) |
| Palladium | Pd | 2B | 100 |
| Platinum | Pt | 2B | 100 |
| Rhodium | Rh | 2B | 100 |
| Ruthenium | Ru | 2B | 100 |
| Iridium | Ir | 2B | 100 |
| Nickel | Ni | 2A | 200 |
Source: ICH Q3D(R2) Guideline[13][15]
For a drug with a maximum daily dose of 10g, the concentration limit for Palladium would be 10 ppm (100 µ g/day ÷ 10 g/day ).
Q3: Can I combine different metal removal methods?
Absolutely. A multi-step approach is often highly effective for achieving stringent purity requirements.[6]
-
Bulk Removal + Polishing: A common and cost-effective strategy is to use a cheaper method like activated carbon or a simple aqueous wash for initial bulk removal of the metal. This is then followed by a "polishing" step using a high-affinity, selective metal scavenger to reduce the metal content from moderate levels (e.g., 100-200 ppm) down to the required low-ppm or even ppb specification.[6]
-
Crystallization + Scavenging: If crystallization alone is insufficient, treating the mother liquor with a scavenger can recover more product and ensure the final combined batches meet the required purity.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Scavenger Screening (Batch Mode)
This protocol outlines a method for efficiently screening different scavengers to find the optimal one for your specific process.
Caption: Chelation of a soluble Pd(0) complex by a thiol-functionalized silica scavenger.
Materials:
-
Crude reaction mixture containing the API and residual metal catalyst.
-
A panel of metal scavengers (e.g., SiliaMetS® Thiol, Diamine, TMT).
-
Appropriate solvent (the same as the reaction or a suitable alternative).
-
Small vials or test tubes with caps.
-
Stir plate and stir bars.
-
Analytical equipment for metal quantification (e.g., ICP-MS or ICP-OES).
Procedure:
-
Prepare Stock Solution: Dissolve a known quantity of the crude product in a suitable solvent to create a homogeneous stock solution. Analyze this solution to determine the initial metal concentration (ppm).
-
Aliquot Solution: In separate labeled vials, place equal volumes of the stock solution.
-
Add Scavengers: To each vial (except for a control), add 3-5 equivalents of a different scavenger. The equivalents are based on the initial moles of catalyst added to the reaction.
-
Agitate: Add a small stir bar to each vial and stir the mixtures vigorously at room temperature for a set period (a 4-hour and a 16-hour time point are recommended).[6]
-
Sample and Analyze: After the specified time, take an aliquot from each vial, filter it through a 0.45 µm syringe filter to remove the solid scavenger, and dilute for metal analysis.
-
Evaluate Results: Compare the final metal concentration for each scavenger against the control to determine the most effective candidate. Also, consider analyzing for product loss via HPLC if this is a concern.
References
-
ICH Q3D Elemental impurities - Scientific guideline. (2015). European Medicines Agency (EMA). [Link]
-
Understanding ICH Q3D Elemental Impurities: Class 1, 2, and 3. (2025). Pharmaffiliates. [Link]
-
Quality Guidelines. ICH. [Link]
-
Guideline for Elemental Impurities Q3D(R2). (2022). ICH. [Link]
-
ICH Q3D Elemental Impurities – What are the Requirements?. West Pharmaceutical Services. [Link]
-
Apeiron's Metal Scavenging Solutions. Apeiron Synthesis. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development - ACS Publications. [Link]
-
Metal Scavenger Guide. Sopachem. [Link]
-
Recycling Process for Metal Catalysts: Steps, Methods & Key Benefits. (2025). Unleashed Technologies. [Link]
-
Metal Scavenger User Guide. Biotage. [Link]
-
Recovery and Trapping of Precious Metal Catalysts in Pharmaceutical Manufacturing. (2024). Gopani. [Link]
-
Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes. (2023). MDPI. [Link]
-
SiliaMetS Metal Scavengers. Velocity Scientific Solutions. [Link]
-
Suzuki Catalyst Scavenging Study with Activated Carbon and SiliaMetS. Chemie Brunschwig. [Link]
-
Metals Removal. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). (2023). Crimson Publishers. [Link]
-
How to Remove Palladium in three easy steps. (2023). Biotage. [Link]
-
Scavenging Technologies from Johnson Matthey. Johnson Matthey. [Link]
-
Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. (2015). Organic Process Research & Development - ACS Publications. [Link]
-
Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). PMC. [Link]
-
Are metal scavengers better than carbon?. (2023). Biotage. [Link]
-
Screening. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
Sources
- 1. Metals Removal - Wordpress [reagents.acsgcipr.org]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. velocityscientific.com.au [velocityscientific.com.au]
- 5. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. sopachem.com [sopachem.com]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
- 11. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ICH Official web site : ICH [ich.org]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. database.ich.org [database.ich.org]
- 16. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
Technical Support Center: Controlling Dimer Formation During Amide Coupling
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you diagnose and control unwanted dimer formation during amide coupling reactions. Our approach is grounded in mechanistic principles and field-proven insights to ensure your syntheses are successful.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What is dimer formation in the context of amide coupling?
-
What are the primary causes of dimer formation?
-
How can I detect dimer formation in my reaction mixture?
-
Is dimer formation always a problem?
-
-
Troubleshooting Guide: High Levels of Dimer Detected
-
Problem: Significant Dimer Formation in a Standard Intermolecular Coupling
-
Problem: Dominant Dimer Formation in an Intramolecular Cyclization Reaction
-
-
Experimental Protocols
-
Protocol 1: General Protocol for Minimizing Dimerization in Intermolecular Amide Coupling
-
Protocol 2: High-Dilution Protocol for Intramolecular Cyclization
-
-
References
Frequently Asked Questions (FAQs)
What is dimer formation in the context of amide coupling?
Dimer formation is a common side reaction in amide coupling where two molecules of the same starting material react with each other, rather than with the intended reaction partner. In the case of a simple intermolecular coupling between a carboxylic acid (R¹-COOH) and an amine (R²-NH₂), dimerization of the carboxylic acid can occur if it is activated and then reacts with another molecule of the carboxylic acid to form an anhydride. More commonly in peptide synthesis, if a molecule contains both a carboxylic acid and an amine, two of these molecules can react to form a linear or cyclic dimer.
What are the primary causes of dimer formation?
Dimer formation is primarily driven by the kinetics of the reaction. The rate of the bimolecular dimerization reaction is highly dependent on the concentration of the reactants. Several factors can favor dimerization over the desired reaction:
-
High Concentration: At higher concentrations, there is a greater probability of two molecules of the same reactant colliding and reacting.
-
Slow Intended Reaction: If the desired intermolecular or intramolecular reaction is slow due to steric hindrance, electronic effects, or suboptimal reaction conditions, the dimerization side reaction can become more prominent.[1][2]
-
Nature of the Substrate: Molecules with a propensity for self-association through non-covalent interactions may be more prone to dimerization.[3]
-
Inappropriate Coupling Reagent: Some coupling reagents may generate highly reactive intermediates that can readily react with any available nucleophile, including another molecule of the starting carboxylic acid.[4]
How can I detect dimer formation in my reaction mixture?
The most common methods for detecting dimer formation include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You will observe a peak with a mass-to-charge ratio (m/z) corresponding to the dimer of your starting material or product.
-
Thin Layer Chromatography (TLC): A new spot with a different retention factor (Rf) may appear. The dimer will likely have a higher molecular weight and potentially different polarity compared to the starting materials and the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of a new set of signals in the ¹H or ¹³C NMR spectrum can indicate the presence of a dimer.
Is dimer formation always a problem?
While often an undesired side reaction that reduces the yield of the target molecule, there are instances where peptide dimerization is a deliberate strategy. Dimerization can enhance the biological activity, stability, and receptor affinity of peptides.[5][6] However, for the purposes of this guide, we will focus on the unintentional and undesirable formation of dimers.
Troubleshooting Guide: High Levels of Dimer Detected
Problem: Significant Dimer Formation in a Standard Intermolecular Coupling
Scenario: You are attempting to couple a carboxylic acid (A) with an amine (B) but observe a significant amount of a dimer of A (A-A anhydride) or a dimer where two molecules of A have coupled with one molecule of a bifunctional amine.
Caption: Troubleshooting workflow for intermolecular dimerization.
-
High Concentration: The rate of a bimolecular reaction (like dimerization) is proportional to the square of the concentration, while the rate of the desired bimolecular reaction between two different species is proportional to the product of their concentrations. Reducing the overall concentration will decrease the rate of dimerization more significantly than the rate of the desired reaction.
-
Solution: Decrease the concentration of your reactants. A good starting point is to halve the concentration and monitor the reaction progress.[7]
-
-
Stoichiometry: If the carboxylic acid is in excess or if the amine is added slowly, the activated carboxylic acid has a higher probability of reacting with another molecule of the acid to form a symmetric anhydride, which can then go on to react with the amine.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of the amine component. Ensure all reactants are mixed together before the addition of the coupling reagent.
-
-
Coupling Reagent Choice: Carbodiimides like DCC and EDC activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8][9] This intermediate can be attacked by another molecule of the carboxylic acid to form an anhydride. Uronium or phosphonium-based reagents like HATU, HBTU, and PyBOP, especially in the presence of additives like HOBt or HOAt, convert the carboxylic acid into a less reactive but more stable active ester, which is less prone to side reactions.[4][10]
-
Temperature: Higher temperatures increase the rate of all reactions, including undesired side reactions.
-
Solution: Run the reaction at a lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature can often provide a better balance between reaction rate and selectivity.[11]
-
Problem: Dominant Dimer Formation in an Intramolecular Cyclization Reaction
Scenario: You are attempting to perform an intramolecular amide coupling to form a cyclic peptide or lactam, but the primary product observed is a cyclic or linear dimer.
Caption: Factors influencing cyclization vs. dimerization.
-
Concentration is Key: For intramolecular reactions, the key is to favor the intramolecular pathway over the intermolecular one. The rate of the intramolecular reaction is independent of concentration, while the rate of the intermolecular dimerization is highly dependent on it.
-
Solution: Employ high-dilution conditions. This is the most critical factor in suppressing dimerization during cyclization. Typical concentrations for cyclization reactions are in the range of 0.1 to 10 mM.[7] A syringe pump for the slow addition of the linear precursor to a large volume of solvent can also be very effective.
-
-
Choice of Coupling Reagent and Additives: A reagent that promotes rapid cyclization will give the intermolecular reaction less time to occur.
-
Solution: Use highly efficient coupling reagents known for cyclization, such as HATU, HBTU, or PyAOP.[4] The use of additives like HOBt or HOAt is also recommended to minimize side reactions.
-
-
Solvent and Temperature: The choice of solvent can influence the conformation of the linear precursor, potentially pre-organizing it for cyclization.
-
Solution: Screen different solvents. DMF and DCM are common choices. Temperature should be optimized; sometimes, elevated temperatures can favor the desired cyclization, but this must be determined empirically.
-
-
Protecting Groups: The presence of certain protecting groups can influence the conformation of the peptide backbone and either favor or hinder cyclization.
-
Solution: If applicable, consider using backbone protecting groups like the 2-hydroxy-4-methoxybenzyl (Hmb) group, which can disrupt aggregation and favor the desired conformation for cyclization.[13][14] Polar protecting groups can also improve solubility and potentially reduce intermolecular aggregation.[15]
-
Experimental Protocols
Protocol 1: General Protocol for Minimizing Dimerization in Intermolecular Amide Coupling
-
Preparation: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[16]
-
Reactant Addition: To a solution of the carboxylic acid (1.0 eq) and the amine (1.2 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM), add the coupling additive such as HOBt (1.2 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Coupling Reagent Addition: Add the coupling reagent (e.g., EDC·HCl, 1.2 eq, or HATU, 1.15 eq) portion-wise to the cooled solution. If using HATU, a base like DIPEA (2.0 eq) is also required.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by LC-MS or TLC.
-
Work-up: Once the reaction is complete, proceed with the appropriate aqueous work-up to remove the coupling byproducts and unreacted starting materials.
Protocol 2: High-Dilution Protocol for Intramolecular Cyclization
-
Preparation: Set up a three-neck flask with a reflux condenser (if heating), an inert gas inlet, and a rubber septum. Add a large volume of anhydrous solvent (e.g., DMF) to achieve a final concentration of approximately 1 mM.
-
Reagent Addition to the Main Flask: Add the coupling reagent (e.g., HATU, 1.5 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq) to the solvent in the main flask.
-
Slow Addition of Precursor: Dissolve the linear carboxylic acid-amine precursor in a small amount of anhydrous solvent. Using a syringe pump, add the solution of the precursor to the vigorously stirred solution of the coupling reagent over a period of several hours (e.g., 4-8 hours).
-
Reaction: After the addition is complete, allow the reaction to stir for an additional 12-24 hours at room temperature or with gentle heating. Monitor the reaction for the disappearance of the linear precursor and the appearance of the cyclic product by LC-MS.
-
Work-up: Remove the solvent under reduced pressure and proceed with purification, typically by preparative HPLC.
References
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Ahlin, G., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 793-797.
- Sato, K., et al. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry, 7, 196.
- Johnson, T., & Sheppard, R. C. (1991). A reversible protecting group for the amide bond in peptides. Use in the synthesis of 'difficult sequences'.
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]
- Isidro-Llobet, A., et al. (2016). A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. Journal of Peptide Science, 22(5), 287-296.
-
McCallum, J. (2013, February 26). mechanism of amide formation with DCC [Video]. YouTube. [Link]
- Wünsch, E. (Ed.). (2002). Houben-Weyl Methods of Organic Chemistry, Volume E 22a, Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
- Chandrasekhar, B., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(2), 133-142.
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]
- Avci, F. G., et al. (2018). Dimerization of Antimicrobial Peptides: A Promising Strategy to Enhance Antimicrobial Peptide Activity. Molecules, 23(8), 1844.
- Pires, A. S., et al. (2021). Structural Characterization of the Dimers and Selective Synthesis of the Cyclic Analogues of the Antimicrobial Peptide Cm-p5. Molecules, 26(16), 4917.
-
ResearchGate. (2015, November 5). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? [Online forum post]. r/Chempros. [Link]
- Ferlin, F., et al. (2020). Amide bond formation strategies: latest advances on a dateless transformation. Chimica Oggi-Chemistry Today, 38(1).
-
Reddit. (2023, June 28). Peptide synthesis troubleshooting [Online forum post]. r/OrganicChemistry. [Link]
- Pathare, R. S., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(41), 5674-5677.
- El-Faham, A., & Albericio, F. (2014). Immobilized coupling reagents: synthesis of amides/peptides. Current Opinion in Chemical Biology, 22, 1-9.
-
CD Formulation. (n.d.). Peptide Dimer. Retrieved from [Link]
- Lipshutz, B. H., et al. (2013). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters, 15(15), 3790-3793.
-
Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Retrieved from [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]
Sources
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- 4. peptide.com [peptide.com]
- 5. Dimerization of Antimicrobial Peptides: A Promising Strategy to Enhance Antimicrobial Peptide Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Dimer - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
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- 13. A reversible protecting group for the amide bond in peptides. Use in the synthesis of ‘difficult sequences’ - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis [frontiersin.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Green Synthesis of Pyrrolidinones
Current Status: ● Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Focus: Replacement of NMP/DMF/DMAc with Green Solvents
Knowledge Base Overview
Subject: Transitioning from Reprotoxic Dipolar Aprotic Solvents to Sustainable Alternatives.
Context: Pyrrolidinone scaffolds (e.g., racetams, PVP precursors) are traditionally synthesized in N-Methyl-2-pyrrolidone (NMP) or DMF . However, under REACH regulations (Annex XVII) and increasing global restrictions due to reprotoxicity, you must transition to safer media.
The Challenge: NMP is thermodynamically ideal for lactamization because of its high boiling point and ability to solubilize polar intermediates. Replacing it requires a solvent that matches its Hansen Solubility Parameters (HSP) while offering a better EHS (Environment, Health, Safety) profile.
Supported Green Alternatives:
-
Water (Surfactant-Mediated): For multicomponent reactions (MCRs).
-
Cyrene™ (Dihydrolevoglucosenone): The bio-based direct replacement for NMP.
-
Deep Eutectic Solvents (DES): Tunable, recyclable media for high-temperature cyclizations.
Troubleshooting Guides (Active Tickets)
Ticket #001: Poor Yields in Aqueous Media
User Issue: "I tried synthesizing 2-pyrrolidinone via lactamization in water, but the reaction stalled, or I got hydrolysis products."
Root Cause Analysis: Lactamization is a condensation reaction releasing water. By Le Chatelier’s principle, performing this in water pushes the equilibrium backward (hydrolysis), preventing ring closure.
Resolution Protocol: You cannot rely on simple thermal drive in water. You must create a hydrophobic micro-reactor environment.
-
Step 1: Switch to Surfactant-Assisted Synthesis (Micellar Catalysis).
-
Add Dodecylbenzenesulfonic acid (DBSA) or SDS (Sodium Dodecyl Sulfate).
-
Mechanism:[1] The hydrophobic reactants migrate into the micelle core, excluding water and favoring dehydration (ring closure).
-
-
Step 2: Use an Acid Catalyst. [2]
-
If using MCRs (e.g., amine + aldehyde + diethyl acetylenedicarboxylate), add Citric Acid (0.5 equiv). It acts as a dual catalyst/hydrotrope.
-
Ticket #002: Handling Cyrene™ Viscosity
User Issue: "I switched from NMP to Cyrene. The reaction works, but the mixture is like honey, and magnetic stirring failed."
Root Cause Analysis: Cyrene is a cellulose-derived chiral dipolar aprotic solvent. Its viscosity at 25°C is ~14.5 cP (compared to NMP's 1.7 cP). At room temperature, mass transfer is severely limited.
Resolution Protocol:
-
Step 1: Thermal Activation.
-
Cyrene’s viscosity drops distinctively upon heating. Maintain reaction temperature >60°C .
-
Data: At 60°C, viscosity drops to <5 cP, comparable to standard solvents.
-
-
Step 2: The "Water Switch" Workup.
-
Unlike NMP, which requires difficult distillation to remove, Cyrene forms a gem-diol with water but remains water-soluble.
-
Action: Pour the reaction mixture into water. The organic pyrrolidinone product usually precipitates (if hydrophobic), while Cyrene stays in the aqueous phase.
-
Ticket #003: Product Isolation from Deep Eutectic Solvents (DES)
User Issue: "I used Choline Chloride:Urea (1:2). The reaction went to 100% conversion, but I can't extract my product. It forms a sticky emulsion."
Root Cause Analysis: DES networks form strong hydrogen bonds with polar products (like pyrrolidinones), "trapping" them in the matrix. Standard ether extractions often fail to break these interactions.
Resolution Protocol:
-
Step 1: The Anti-Solvent Crash.
-
Do not extract immediately. Add 50% v/v warm water to the DES mixture.
-
Mechanism:[1] Water disrupts the DES hydrogen bonding network (Choline-Urea interaction breaks). The DES components dissolve in water, crashing out the organic pyrrolidinone.
-
-
Step 2: Filtration.
-
Filter the precipitated solid.
-
Recycling: Evaporate the water from the filtrate to recover the DES components (Choline Chloride/Urea) for reuse.
-
Decision Pathways (Visualized)
Workflow A: Selecting the Right Solvent
Caption: Decision matrix for selecting the optimal green solvent based on reactant solubility and thermal requirements.
Workflow B: DES Recycling Loop
Caption: Closed-loop protocol for isolating products from Deep Eutectic Solvents and recycling the catalytic media.
Standard Operating Protocols (SOPs)
SOP-01: Synthesis of Functionalized Pyrrolidinones in Water
Based on multicomponent condensation (MCR).
| Parameter | Specification |
| Solvent | Ethanol:Water (1:1) or Pure Water |
| Catalyst | Citric Acid (20 mol%) |
| Temperature | Ambient (25°C) to Ultrasound (40°C) |
| Time | 30 - 60 mins |
Procedure:
-
Charge: In a round-bottom flask, mix Amine (1.0 eq), Aldehyde (1.0 eq), and Citric Acid (0.2 eq) in Water/Ethanol.
-
Activation: Stir for 10 mins (formation of imine intermediate).
-
Addition: Add Diethyl Acetylenedicarboxylate (1.0 eq) dropwise.
-
Energy Input: Sonicate (Ultrasound bath) or stir vigorously.
-
Workup: The product usually precipitates. Filter and wash with cold ethanol.
SOP-02: Preparation of DES (Reline)
Pre-requisite for DES-based synthesis.
| Component | Mass/Ratio | Role |
| Choline Chloride | 139.6 g (1 mol) | H-Bond Acceptor (HBA) |
| Urea | 120.1 g (2 mol) | H-Bond Donor (HBD) |
Procedure:
-
Mix solids in a beaker (hygroscopic handling required).
-
Heat to 80°C with gentle stirring.
-
Endpoint: A clear, colorless, viscous liquid forms (~20-40 mins).
-
Storage: Store in a desiccator. Moisture absorption alters the eutectic point.
Frequently Asked Questions (FAQ)
Q: Can I use Cyrene for peptide-based pyrrolidinone synthesis (SPPS)? A: Yes. Cyrene is a validated replacement for DMF in Solid-Phase Peptide Synthesis (SPPS). However, due to viscosity, you must extend coupling times or heat the reaction vessel to 50-60°C to ensure diffusion into the resin beads.
Q: Is "Green" always aqueous? A: No. As noted in Ticket #001, water can be detrimental to dehydration reactions. "Green" refers to the EHS profile and Life Cycle Assessment (LCA). Cyrene (from sawdust) and DES (from vitamins/fertilizers) are often "greener" than water if the water route requires massive energy to drive equilibrium.
Q: Why not just use Ethanol? A: Ethanol is excellent but lacks the high boiling point needed for difficult cyclizations. If your pyrrolidinone ring closure requires >80°C, Ethanol (bp 78°C) will pressurize your vessel. Cyrene (bp 203°C) allows high-temp synthesis at atmospheric pressure.
Q: How do I clean glassware after using Cyrene? A: Despite its oily appearance, Cyrene is fully water-miscible. Rinse with warm water. Do not use Acetone/DCM; it defeats the purpose of a green workflow.
References
-
Sherwood, J. et al. (2014). "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chemical Communications.
-
Camp, J. E. (2018).[3] "Bio-available Solvent Cyrene: Synthesis, Derivatization, and Applications."[3] ChemSusChem.[3]
-
Zhang, Q. et al. (2012). "Deep eutectic solvents: syntheses, properties and applications." Chemical Society Reviews.
-
Bhandari, S. et al. (2013). "Synthesis of pyrrolidinone derivatives... in an ethanolic citric acid solution under ultrasound irradiation." Green Chemistry.
-
MilliporeSigma. (2019). "Cyrene™ – A Greener Alternative to NMP and DMF."[4][5] Sigma-Aldrich Technical Bulletins.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Bio-available Solvent Cyrene: Synthesis, Derivatization, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Merck Introduces New Greener Solvent, Cyrene™ [sigmaaldrich.com]
- 5. Cyrene™ blends: a greener solvent system for organic syntheses - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
1H NMR Characterization Guide: 3-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one
Executive Summary: The Structural Mandate
In the development of Factor Xa inhibitors and novel psychotropic agents, the pyrrolidinone scaffold is a "privileged structure." Specifically, 3-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one represents a critical intermediate where the integrity of the alpha-amino stereocenter and the N-aryl substitution pattern determines downstream efficacy.
While LC-MS provides rapid mass confirmation (
This guide outlines the definitive protocol for characterizing this compound, comparing its spectral "performance" against common synthetic precursors and alternative salt forms.
Experimental Protocol: The "Self-Validating" Workflow
To ensure reproducibility and high-resolution data, we utilize a standardized workflow designed to prevent common artifacts such as amine proton exchange broadening or solvent peak overlap.
Sample Preparation & Acquisition
-
Solvent Selection: DMSO-d6 is the superior alternative to CDCl
for this compound.-
Reasoning: The polar amino group (
) often broadens or disappears in Chloroform due to rapid exchange. DMSO stabilizes these protons via hydrogen bonding, allowing for integration and coupling analysis.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Internal Standard: Tetramethylsilane (TMS) or residual DMSO pentet (2.50 ppm).
Visualization of Workflow
Figure 1: Optimized NMR acquisition workflow ensuring high-fidelity resolution of exchangeable protons.
Spectral Assignment & Performance Analysis[1]
The 1H NMR spectrum of this compound is characterized by three distinct regions: the deshielded aromatic zone, the mid-field heteroatom-adjacent zone, and the upfield aliphatic zone.
Theoretical Chemical Shift Data (DMSO-d6)
Note: Shifts are estimated based on structural fragments and validated analogs (e.g., 1-(4-methoxyphenyl)-pyrrolidin-2-one).
| Position | Proton Type | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| Ar-H | Aromatic (ortho to N) | 7.45 – 7.55 | Doublet (d) | 2H | ~9.0 | Deshielded by Lactam N |
| Ar-H | Aromatic (ortho to OMe) | 6.90 – 7.00 | Doublet (d) | 2H | ~9.0 | Shielded by OMe (Mesomeric) |
| -OMe | Methoxy | 3.73 – 3.78 | Singlet (s) | 3H | - | Characteristic sharp singlet |
| C5-H | Lactam Ring ( | 3.60 – 3.75 | Multiplet (m) | 2H | - | Overlaps with OMe often |
| C3-H | Lactam Ring ( | 3.30 – 3.45 | dd | 1H | ~8, 4 | Diagnostic for 3-substitution |
| -NH2 | Primary Amine | 1.8 – 2.5 | Broad (br s) | 2H | - | Variable; shifts downfield in salts |
| C4-H | Lactam Ring ( | 1.70 – 2.30 | Multiplet (m) | 2H | - | Complex roofing effect |
Logic for Structural Confirmation
To confirm the structure against isomers (e.g., 4-amino regioisomer), examine the C3-H signal. In the 3-amino isomer, the C3 proton is a doublet of doublets (dd) coupled to the two C4 protons. In a 4-amino isomer, the C3 position would have two protons, appearing as a multiplet or doublet of doublets integrating to 2H.
Figure 2: Logical decision tree for distinguishing the target 3-amino regioisomer from common impurities.
Comparative Analysis: Performance vs. Alternatives
This section objectively compares the characterization of the target compound against its specific synthetic precursors and salt forms.
Comparison 1: Free Base vs. Hydrochloride Salt
The "performance" of the Free Base in drug formulation differs from the Salt form. NMR distinguishes them instantly.
| Feature | Free Base (Target) | HCl Salt (Alternative) | Causality |
| C3-H Shift | ~3.4 ppm | ~4.1 - 4.3 ppm | Protonation of |
| Amine Signal | Broad singlet (~2.0 ppm) | Broad singlets (8.0 - 9.0 ppm) | Formation of ammonium species; exchange slows down, signals move downfield. |
| Solubility | Soluble in CDCl | Insoluble in CDCl | Ionic lattice energy requires polar solvents (DMSO/D2O). |
Comparison 2: Product vs. Precursors (Reaction Monitoring)
Synthesis typically proceeds via the reduction of 3-Azido or 3-Nitro intermediates, or deprotection of 3-N-Boc .
-
Alternative A (Azide Precursor): The C3-H in the azide precursor (1-(4-methoxyphenyl)-3-azidopyrrolidin-2-one) appears significantly downfield (~4.2 ppm) compared to the amine (~3.4 ppm) due to the electronegativity of the azide group.
-
Alternative B (Boc-Protected): The presence of a massive singlet (9H) at ~1.4 ppm indicates incomplete deprotection. The amide -NH- doublet at ~7.0 ppm (in DMSO) will disappear upon deprotection to the free amine.
Comparison 3: NMR vs. HPLC-UV
-
HPLC-UV: Excellent for quantifying purity (e.g., 99.5% area) but cannot identify the nature of a 0.5% impurity (e.g., is it the 4-amino isomer?).
-
1H NMR: "Performs" poorly on trace quantification (<1%) but is superior for structural identity .
-
Recommendation: Use qNMR (Quantitative NMR) with an internal standard (e.g., Maleic Acid) if assay potency is required without a reference standard.
-
Troubleshooting & Validation
-
Problem: The
peak is missing.-
Cause: Rapid proton exchange with water in the DMSO.
-
Solution: Add 1-2 drops of D
O (peak disappears completely, confirming assignment) or dry the sample and use anhydrous DMSO-d6.
-
-
Problem: Aromatic peaks are not clear doublets.
-
Cause: Second order effects (AB system) or overlap with residual solvent.
-
Solution: Acquire at a higher field (e.g., 600 MHz vs 300 MHz) to resolve the AA'BB' system into clear doublets.
-
References
-
PubChem. 1-(4-methoxyphenyl)pyrrolidin-2-one Compound Summary. National Library of Medicine. Available at: [Link]
-
Molinaro, C. et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes. MDPI Molecules. Available at: [Link]
-
Organic Syntheses. Preparation of 3-Amino-pyrrolidine derivatives via Cyclization. Organic Syntheses, Coll. Vol. 10. Available at: [Link]
- Google Patents.Process for the preparation of 3-amino-pyrrolidine derivatives (US6872836B2).
A Comparative Guide to the HRMS Fragmentation Patterns of N-Aryl Pyrrolidinones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Aryl Pyrrolidinones and HRMS
N-aryl pyrrolidinones are privileged heterocyclic motifs frequently encountered in pharmaceuticals and biologically active compounds. Their structural integrity and substitution patterns are critical to their therapeutic efficacy and safety profiles. High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of these molecules, providing not only accurate mass measurements for elemental composition determination but also rich structural information through the analysis of their fragmentation patterns. This guide will delve into the mechanistic details of how N-aryl pyrrolidinones fragment under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering a comparative framework for researchers in the field.
Fundamental Principles of Ionization and Fragmentation
The fragmentation of an N-aryl pyrrolidinone is dictated by the ionization method employed. This guide will focus on two of the most common techniques:
-
Electron Ionization (EI): A "hard" ionization technique that imparts significant internal energy to the molecule, leading to extensive and often complex fragmentation. EI is typically coupled with Gas Chromatography (GC) and is invaluable for creating reproducible mass spectra that can be compared against libraries.
-
Electrospray Ionization (ESI): A "soft" ionization technique that generally produces protonated molecules [M+H]+ with minimal in-source fragmentation. Structural information is then obtained through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). ESI is the standard for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
The choice between these techniques is often dictated by the sample's volatility and thermal stability, as well as the desired level of structural information.
Electron Ionization (EI) Fragmentation of N-Aryl Pyrrolidinones: A Deep Dive
Under electron ionization, N-aryl pyrrolidinones undergo characteristic fragmentation pathways primarily involving the lactam ring and the N-aryl bond. The fragmentation is initiated by the formation of a molecular ion (M+•), a radical cation.
A key study on the EI-MS of N-arylpyrrolidin-2-ones by Lebedev et al. provides a foundational understanding of these processes.[1] The primary fragmentation events are centered around the pyrrolidinone ring, leading to the formation of several diagnostic ions.
Proposed General Fragmentation Pathways under EI:
A significant fragmentation route involves the cleavage of the N-CO bond, a common pathway for amides, leading to the formation of an aryl isocyanate radical cation or a related fragment. Another prominent pathway is the cleavage of the pyrrolidinone ring itself.
Diagram: Proposed EI Fragmentation Pathways of N-Aryl Pyrrolidinones
Caption: Generalized EI fragmentation of N-aryl pyrrolidinones.
Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) of N-Aryl Pyrrolidinones: A Comparative Analysis
In contrast to the extensive fragmentation seen in EI, ESI of N-aryl pyrrolidinones typically yields a stable protonated molecule [M+H]+. To elicit structural information, tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) is employed. The fragmentation patterns observed under CID are often simpler and more predictable than those from EI.
While direct and extensive literature on the ESI-MS/MS of a wide range of substituted N-aryl pyrrolidinones is not as consolidated as for other compound classes, we can infer the primary fragmentation pathways by examining closely related structures, such as N-alkyl pyrrolidinones and α-pyrrolidinophenone synthetic cathinones.
A study on N-ethyl-2-pyrrolidinone revealed that fragmentation of the protonated molecule leads to the loss of ethylene via a concerted rearrangement, followed by further breakdown of the pyrrolidinone ring.[1] For N-aryl pyrrolidinones, the initial fragmentation is likely to involve the lactam ring or the N-aryl linkage.
Proposed General Fragmentation Pathways under ESI-MS/MS (CID):
-
Cleavage of the N-Aryl Bond: A common fragmentation pathway for N-substituted compounds is the cleavage of the bond between the nitrogen and the substituent. For N-aryl pyrrolidinones, this would result in the formation of a protonated pyrrolidinone ion and a neutral aniline molecule, or a protonated aniline and a neutral pyrrolidinone, depending on the proton affinity of the two moieties.
-
Ring Opening of the Pyrrolidinone: The lactam ring can undergo cleavage, often initiated by protonation. This can lead to the loss of small neutral molecules like CO or C2H4.
-
Fragmentation of the Aryl Ring: Depending on the substituents present, the aryl ring itself can fragment, although this typically requires higher collision energies.
Diagram: Proposed ESI-MS/MS Fragmentation Workflow
Caption: A typical experimental workflow for ESI-MS/MS analysis.
The Influence of Aryl Substituents on Fragmentation Patterns
The nature and position of substituents on the aryl ring are expected to have a significant influence on the fragmentation pathways of N-aryl pyrrolidinones, a principle that has been observed in other classes of aromatic compounds.
-
Electron-Donating Groups (EDGs) such as methoxy (-OCH3) or amino (-NH2) groups can stabilize the positive charge on the aromatic ring. This may promote fragmentation pathways that retain the charge on the aryl moiety. For example, cleavage of the N-aryl bond to form a protonated aniline derivative could be favored.
-
Electron-Withdrawing Groups (EWGs) like nitro (-NO2) or cyano (-CN) groups destabilize a positive charge on the aryl ring. This may lead to fragmentation pathways where the charge is retained on the pyrrolidinone portion of the molecule.
While specific experimental data for a wide range of substituted N-aryl pyrrolidinones is limited in the readily available literature, these general principles of physical organic chemistry provide a strong basis for predicting their fragmentation behavior.
Comparative Data Summary
The following table summarizes the expected key differences in the HRMS fragmentation of N-aryl pyrrolidinones under EI and ESI conditions.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-MS/MS) |
| Primary Ion | Molecular ion [M]+• | Protonated molecule [M+H]+ |
| Fragmentation | Extensive, often complex | Controlled, typically simpler |
| Key Cleavages | N-CO bond cleavage, ring fragmentation, loss of aryl group | N-Aryl bond cleavage, ring opening, substituent-driven fragmentation |
| Influencing Factors | Electron energy (typically 70 eV) | Collision energy, nature of collision gas |
| Reproducibility | High, suitable for library matching | Dependent on instrument parameters |
Experimental Protocols
HRMS Analysis of N-Aryl Pyrrolidinones
A. Sample Preparation:
-
Prepare a stock solution of the N-aryl pyrrolidinone sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
For ESI-MS analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with a 50:50 mixture of the solvent and water, often with the addition of 0.1% formic acid to promote protonation.
-
For GC-MS (EI) analysis, dilute the stock solution in a volatile solvent like dichloromethane or ethyl acetate to a suitable concentration for injection.
B. LC-ESI-HRMS/MS Method:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure good separation and peak shape.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (Orbitrap or TOF):
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Sheath Gas and Aux Gas Flow Rates: Optimized for signal intensity.
-
Capillary Temperature: 300 °C.
-
Full Scan (MS1) Range: m/z 100-1000.
-
MS/MS (CID): Select the [M+H]+ ion for fragmentation. Apply a range of collision energies (e.g., 10-40 eV) to observe the evolution of fragment ions.
-
C. GC-EI-HRMS Method:
-
Gas Chromatography:
-
Column: A low-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Program: A temperature ramp suitable for the analyte's volatility.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
Conclusion
The HRMS fragmentation patterns of N-aryl pyrrolidinones are highly dependent on the ionization technique employed. Electron ionization provides complex but reproducible spectra useful for library identification, characterized by cleavages of the lactam ring and the N-aryl bond. Electrospray ionization, coupled with tandem mass spectrometry, offers a more controlled fragmentation of the protonated molecule, allowing for a more systematic elucidation of the structure. The substituents on the aryl ring are predicted to play a significant role in directing the fragmentation pathways in both ionization modes. This guide provides a foundational framework for researchers to understand and predict the fragmentation behavior of this important class of compounds, aiding in their confident identification and characterization in complex matrices.
References
-
Lebedev, A. T., et al. (2016). Cyclization of N-arylcyclopropanecarboxamides into N-arylpyrrolidin-2-ones under electron ionization and in the condensed phase. Rapid Communications in Mass Spectrometry, 30(22), 2423-2429. [Link]
-
Crișan, L., et al. (2021). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. NIH Public Access, 20(3), 273-283. [Link]
-
Jackson, G. P., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University Research Repository. [Link]
-
Szmigielski, R., & Danikiewicz, W. (2005). Similarities and differences in the electron ionization-induced fragmentation of structurally related N-alkoxymethyl lactams and sultams. Journal of Mass Spectrometry, 40(3), 331-341. [Link]
-
Chaturvedi, D., & Chaturvedi, A. K. (2014). Ps-Al(OTf)3 Promoted efficient and novel synthesis of substituted N-aryl lactams. ARKIVOC. [Link]
-
Raposo, M. M. M., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 26(11), 3282. [Link]
Sources
The Battle of the Rings: A Comparative Analysis of Pyrrolidinone and Piperidinone Anticoagulants
A Technical Guide for Researchers in Drug Development
In the landscape of anticoagulant therapy, the quest for potent, selective, and orally bioavailable direct Factor Xa (FXa) inhibitors remains a cornerstone of research and development. Among the myriad of scaffolds explored, five- and six-membered heterocyclic rings, specifically pyrrolidinones and piperidinones, have emerged as privileged structures in the design of these critical therapeutics. This guide provides an in-depth, objective comparison of the potency and key characteristics of pyrrolidinone- versus piperidinone-based anticoagulants, supported by experimental data and detailed methodologies for their evaluation.
Structural Scaffolds and Mechanism of Action: A Tale of Two Rings
At the heart of this comparison lie the pyrrolidinone (a five-membered lactam) and piperidinone (a six-membered lactam) moieties. These structures serve as central scaffolds for positioning key pharmacophoric elements that interact with the active site of Factor Xa. Factor Xa is a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade, making it a prime target for anticoagulation.[1][2] By directly binding to and inhibiting FXa, these compounds prevent the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots.[3][4]
The potency of these inhibitors is largely dictated by their ability to effectively occupy the S1 and S4 binding pockets of FXa. The pyrrolidinone and piperidinone rings, through various substitutions, orient functional groups to achieve high-affinity interactions within these pockets. While structurally similar, the single methylene unit difference between the two rings imparts subtle but significant variations in conformational flexibility and lipophilicity, which can influence their binding affinity, metabolic stability, and overall pharmacokinetic profile.[5]
Figure 1: Mechanism of action of pyrrolidinone and piperidinone-based Factor Xa inhibitors.
Comparative Potency: A Data-Driven Analysis
It is crucial to note that direct comparison of absolute values between different studies should be approached with caution, as experimental conditions can vary.
| Compound Class | Representative Compound(s) | Target | Potency (Ki) | Potency (IC50) | Source(s) |
| Pyrrolidinone-Based | Investigational Compounds | Factor Xa | 0.001 µM (for 23t) | - | [6] |
| Piperidinone-Based | Apixaban | Factor Xa | 0.08 nM (at 25°C) | 1.3 nM (thrombus-associated FXa) | [3][7] |
| Morpholinone (related) | Rivaroxaban | Factor Xa | 0.4 nM | 0.7 nM (cell-free), 21 nM (endogenous FXa in human plasma) | [4][8][9] |
| Piperidine-Based | Betrixaban | Factor Xa | - | - | [10] |
From the available data, it is evident that both pyrrolidinone and piperidinone scaffolds can yield highly potent Factor Xa inhibitors, with Ki values in the nanomolar and even picomolar range. Apixaban, a marketed drug with a piperidinone-containing structure, demonstrates exceptional potency with a Ki of 0.08 nM.[7] Rivaroxaban, which features a structurally related morpholinone ring, also exhibits potent inhibition with a Ki of 0.4 nM.[8][9] Research on pyrrolidinone-based inhibitors has also reported compounds with Ki values as low as 0.001 µM.[6]
Experimental Protocols for Potency Determination
To ensure the scientific integrity of potency comparisons, standardized and well-validated experimental protocols are paramount. The following are detailed methodologies for key in vitro assays used to characterize anticoagulant potency.
In Vitro Factor Xa Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Factor Xa.
Principle: The assay utilizes a chromogenic substrate that is specifically cleaved by Factor Xa, releasing a colored product (p-nitroaniline), which can be quantified spectrophotometrically at 405 nm. The presence of an inhibitor will reduce the rate of substrate cleavage, and the degree of inhibition is proportional to the inhibitor's concentration.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of purified human Factor Xa in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Prepare a working solution of a chromogenic Factor Xa substrate (e.g., S-2765) in distilled water.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of various concentrations of the test compound or vehicle control to the wells.
-
Add 40 µL of the Factor Xa solution to each well and incubate for a pre-determined time (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 50 µL of the pre-warmed chromogenic substrate solution to each well.
-
Measure the absorbance at 405 nm at regular intervals using a microplate reader to determine the initial reaction velocity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition is known.[11]
-
Figure 2: Workflow for the in vitro Factor Xa inhibition assay.
Prothrombin Time (PT) Assay
The PT assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade.
Principle: Thromboplastin (a source of tissue factor and phospholipids) and calcium are added to citrated plasma, initiating coagulation via the extrinsic pathway. The time taken for a fibrin clot to form is measured.[12][13] Anticoagulants that inhibit Factor Xa will prolong the PT.
Protocol:
-
Sample Preparation:
-
Collect whole blood into a tube containing 3.2% sodium citrate anticoagulant.
-
Prepare platelet-poor plasma (PPP) by centrifugation.[14]
-
-
Assay Procedure:
-
Pre-warm the PPP sample and the PT reagent (containing thromboplastin and calcium chloride) to 37°C.
-
Add a defined volume of the PT reagent to the plasma sample.
-
Simultaneously start a timer and measure the time until a fibrin clot is detected, either manually or using an automated coagulometer.
-
-
Data Analysis:
-
The result is reported in seconds. The International Normalized Ratio (INR) is a standardized way of reporting PT results, particularly for monitoring warfarin therapy, but can also be used to assess the effect of other anticoagulants.[13]
-
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common pathways of coagulation.
Principle: An activator (e.g., silica, kaolin) and phospholipids are added to citrated plasma to activate the contact-dependent factors of the intrinsic pathway. After a specific incubation period, calcium is added to initiate clot formation, and the time to clotting is measured.[1][15] Factor Xa inhibitors will also prolong the aPTT.
Protocol:
-
Sample Preparation:
-
Prepare platelet-poor plasma (PPP) from citrated whole blood as described for the PT assay.[16]
-
-
Assay Procedure:
-
Incubate the PPP with the aPTT reagent (containing an activator and phospholipids) for a specified time at 37°C.
-
Add a defined volume of pre-warmed calcium chloride solution to the mixture and simultaneously start a timer.
-
Measure the time until a fibrin clot forms.
-
-
Data Analysis:
-
The result is reported in seconds. A prolonged aPTT indicates a deficiency in one or more factors of the intrinsic or common pathways or the presence of an inhibitor.
-
Conclusion: Choosing the Right Scaffold
Both pyrrolidinone and piperidinone scaffolds have proven to be highly effective in the design of potent and selective Factor Xa inhibitors. The choice between these two rings is not a matter of inherent superiority of one over the other, but rather a nuanced decision based on the specific goals of a drug discovery program.
-
Piperidinone-based compounds, exemplified by the clinical success of apixaban, demonstrate that this scaffold can lead to drugs with excellent potency, selectivity, and oral bioavailability. The slightly more rigid nature of the six-membered ring may aid in pre-organizing the pharmacophoric groups for optimal binding.[5]
-
Pyrrolidinone-based inhibitors have also shown exceptional potency in preclinical studies. The greater conformational flexibility of the five-membered ring might offer advantages in exploring a wider range of chemical space and achieving favorable ADME properties.[5]
Ultimately, the selection of a pyrrolidinone or piperidinone scaffold should be guided by a comprehensive evaluation of the structure-activity relationship (SAR), structure-property relationship (SPR), and the overall preclinical profile of the resulting compounds. The experimental protocols detailed in this guide provide a robust framework for conducting such evaluations and making data-driven decisions in the pursuit of the next generation of anticoagulants.
References
-
Wong, P. C., Crain, E. J., Watson, C. A., & Pinto, D. J. (2012). Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor. Journal of Thrombosis and Thrombolysis, 34(4), 420–429. [Link]
-
PhenX Toolkit. (2021). Prothrombin Time. [Link]
-
Practical-Haemostasis.com. (2025). Screening Tests in Haemostasis: The APTT. [Link]
-
University of Iowa Health Care. (2025). Activated Partial Thromboplastin Time (aPTT). [Link]
-
Stampfuss, J., & Kubitza, D. (2013). Pharmacokinetic Properties of Rivaroxaban in Healthy Human Subjects. Clinical Pharmacokinetics, 52(10), 815–825. [Link]
-
Ovid. (2011). THE ACTIVATED PARTIAL THROMBOPLASTIN TIME (APTT). Clinical Chemistry and Laboratory Medicine, 49(10), A44. [Link]
-
Young, R. J., Borthwick, A. D., Brown, D., Burns-Kurtis, C. L., Campbell, M., Chan, C., ... & Zhou, P. (2008). Structure and property based design of factor Xa inhibitors: biaryl pyrrolidin-2-ones incorporating basic heterocyclic motifs. Bioorganic & Medicinal Chemistry Letters, 18(1), 28–33. [Link]
-
Linear Chemicals. APTT. [Link]
-
BPS Bioscience. Factor Xa Inhibitor Screening Assay Kit. [Link]
-
Atlas Medical. ACTIVATED PARTIAL THROMBOPLASTIN TIME (APTT) LIQUID REAGENT. [Link]
-
Pruitt, J. R., Pinto, D. J., Galemmo, R. A., Alexander, R. S., Rossi, K. A., Wells, B. L., ... & Quan, M. L. (1999). Preparation of pyrrolidine and isoxazolidine benzamidines as potent inhibitors of coagulation factor Xa. Bioorganic & Medicinal Chemistry Letters, 9(8), 1195–1200. [Link]
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Mueck, W., Eriksson, B. I., & Bauer, K. A. (2009). Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban. Clinical Pharmacokinetics, 48(4), 233–245. [Link]
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Abbott Point of Care. PROTHROMBIN TIME/ (PT/INR). [Link]
-
Young, R. J., Campbell, M., Borthwick, A. D., Brown, D., Burns-Kurtis, C. L., Chan, C., ... & Weston, H. E. (2006). Structure- and property-based design of factor Xa inhibitors: pyrrolidin-2-ones with acyclic alanyl amides as P4 motifs. Bioorganic & Medicinal Chemistry Letters, 16(23), 5953–5957. [Link]
-
Spectra Laboratories. Prothrombin Time Testing. [Link]
-
U.S. Pharmacopeia. (2017). 〈208〉 ANTI-FACTOR Xa AND ANTI-FACTOR IIa ASSAYS FOR UNFRACTIONATED AND LOW MOLECULAR WEIGHT HEPARINS. [Link]
-
Labcorp. 005199: Prothrombin Time (PT). [Link]
-
Atlas Medical. Prothrombin Time (PT) (LIQUID REAGENT). [Link]
-
Stokol, T., Serpa, P. B., Zahid, M. N., & Brooks, M. B. (2016). Measurement of Anti-Factor Xa Activity. Bio-protocol, 6(16), e1899. [Link]
-
Becker, R. C., & Spencer, F. A. (2021). Factor Xa inhibitors: critical considerations for clinical development and testing. Journal of Thrombosis and Thrombolysis, 51(4), 893–902. [Link]
-
Lancet Laboratories. (2017). ANTI-FACTOR Xa ASSAY. [Link]
-
Le-Boterff, J., Lelong, C., Martin, L., Gauthier, C., & Le-Dévéhat, C. (2015). Association rate constants rationalise the pharmacodynamics of apixaban and rivaroxaban. Thrombosis Journal, 13, 14. [Link]
-
Medscape. (2025). Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels. [Link]
-
Rew, Y., Sun, D., Gonzalez, A. Z., Nogle, L. M., Ardecky, R. J., & Belyanskaya, S. L. (2014). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. ACS Medicinal Chemistry Letters, 5(2), 149–153. [Link]
-
Pfizer. APIXABAN. [Link]
-
Mochizuki, A., Nakamoto, Y., Naito, H., Uoto, K., & Ohta, T. (2008). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. Bioorganic & Medicinal Chemistry Letters, 18(2), 782–787. [Link]
-
Therapeutic Goods Administration (TGA). (2013). AusPAR Attachment 1: Product Information for Eliquis (Apixaban). [Link]
-
Zhang, Y., Wang, Y., Li, X., & Zhang, J. (2025). Predicting drug–drug interactions and optimal dosing of betrixaban with physiologically based pharmacokinetic modeling in patients with renal impairment who were coadministered with P-glycoprotein inhibitors. Journal of Pharmaceutical Sciences, 114(6), 2135-2144. [Link]
-
The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. [Link]
-
Li Petri, G., Raimondi, M. V., & Spadaro, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887. [Link]
-
Al-Obeidi, F. A., & Amr, A.-G. E. (2019). Chemical Characteristics of Direct FXa Inhibitors Registered for Atrial Fibrillation. Remedy Open Access, 4(1), 1-13. [Link]
-
Young, R. J., Borthwick, A. D., Brown, D., Burns-Kurtis, C. L., Campbell, M., Chan, C., ... & Watson, N. S. (2008). Structure and property based design of factor Xa inhibitors: Pyrrolidin-2-ones with aminoindane and phenylpyrrolidine P4 motifs. Bioorganic & Medicinal Chemistry Letters, 18(1), 34–39. [Link]
-
Chen, Y., Zhang, Y., & Li, D. (2026). Interpretable machine learning-driven QSAR modeling for coagulation factor X inhibitors: from molecular descriptors to predictive potency. Journal of Molecular Modeling, 32(1), 12. [Link]
-
Dahal, A., & Le, T. (2025). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. Journal of Chemical Education, 102(8), 3123-3129. [Link]
-
Frost, C., Wang, J., Nepal, S., Schuster, A., Barrett, Y. C., Mosqueda-Garcia, R., ... & LaCreta, F. (2013). Apixaban: A Clinical Pharmacokinetic and Pharmacodynamic Review. Clinical Pharmacokinetics, 52(8), 655–668. [Link]
-
Salve, P. S., & Jadhav, V. D. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6649. [Link]
-
Perzborn, E., Roehrig, S., Straub, A., & Misselwitz, F. (2009). Factor Xa inhibitors--new anticoagulants for secondary haemostasis. Hamostaseologie, 29(1), 24–31. [Link]
-
PubChem. Betrixaban. [Link]
-
Poyraz, S., Belveren, S., & Göktaş, M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248450. [Link]
-
Vasin, V. A., Razin, A. M., & Zhidkova, E. M. (2021). Synthesis and study of new 2H-pyranoquinolin-2-one-based inhibitors of blood coagulation factors Xa and XIa. Russian Chemical Bulletin, 70(1), 133–138. [Link]
Sources
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- 2. Factor Xa inhibitors: critical considerations for clinical development and testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Properties of Rivaroxaban in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. selleck.co.jp [selleck.co.jp]
- 9. Rivaroxaban | Factor Xa | Thrombin | TargetMol [targetmol.com]
- 10. Betrixaban | C23H22ClN5O3 | CID 10275777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 12. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 13. spectra-labs.com [spectra-labs.com]
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- 16. Activated Partial Thromboplastin Time (aPTT) [healthcare.uiowa.edu]
Determining enantiomeric excess (ee) of 3-aminopyrrolidinones
This guide provides an objective, technical comparison of methods for determining the enantiomeric excess (ee) of 3-aminopyrrolidinones and their reduced counterparts, 3-aminopyrrolidines.
Part 1: Executive Summary & Structural Distinctions
The Analyte Challenge: The term "3-aminopyrrolidinone" often leads to structural ambiguity in the literature. It typically refers to one of two distinct chemical entities used in drug development:
-
3-Aminopyrrolidine (Reduced Form): The most common chiral building block (e.g., for fluoroquinolones). The ketone at C3 or C4 has been reduced to an amine.
-
3-Amino-2-pyrrolidinone (Lactam): A cyclic amide where the carbonyl is stable.
-
3-Amino-4-pyrrolidinone (Alpha-amino ketone): Inherently unstable as a free base due to self-condensation (dimerization to dihydropyrazines). These exist only as stable salts (e.g., HCl) or N-protected forms (e.g., N-Boc).
Strategic Recommendation:
-
For N-Protected Intermediates (e.g., N-Boc-3-aminopyrrolidine): Use Direct Chiral HPLC on polysaccharide columns. It is non-destructive and scalable.
-
For Free Amines (e.g., 3-aminopyrrolidine dihydrochloride): Use Indirect Derivatization with GITC or Marfey’s Reagent followed by achiral C18 HPLC. This overcomes the lack of UV chromophores and improves retention.
Part 2: Comparative Analysis of Methods
The following table synthesizes experimental performance metrics for the three primary methodologies.
| Feature | Method A: Direct Chiral HPLC | Method B: GITC Derivatization | Method C: Marfey's Method (FDAA) |
| Primary Analyte | N-Protected Amines (Boc, Cbz) | Free Amines (Primary/Secondary) | Free Amines / Amino Acids |
| Separation Mode | Normal Phase (Hexane/IPA) | Reversed Phase (C18) | Reversed Phase (C18) |
| UV Detection | Poor (210 nm) unless derivatized | Excellent (254 nm) | High (340 nm) |
| Resolution ( | 2.0 – 5.0 (Column Dependent) | > 3.0 (Diastereomeric) | > 4.0 (Diastereomeric) |
| Cost Per Run | High (Chiral Columns: $1k+) | Low (Standard C18 + Reagent) | Medium (Reagent Cost) |
| Throughput | High (10–20 min) | Medium (Reaction + 20 min Run) | Low (1 hr Reaction + Run) |
| Best For | QC of bulk intermediates | Trace impurity analysis (<0.1%) | Biological samples / LC-MS |
Part 3: Detailed Experimental Protocols
Method A: Direct Chiral HPLC (The "Gold Standard" for Protected Species)
Context: Ideal for N-Boc-3-aminopyrrolidine where the protecting group prevents amine oxidation and provides minimal lipophilicity.
Protocol:
-
Column Selection: Daicel Chiralpak IC or AD-H (Amylose-based) are superior for pyrrolidine rings due to their ability to handle the steric bulk of the Boc group.
-
Mobile Phase:
-
Solvent A: n-Hexane (Stabilized).
-
Solvent B: Isopropyl Alcohol (IPA) or Ethanol.
-
Additive: 0.1% Diethylamine (DEA) is mandatory to suppress silanol interactions with the carbamate nitrogen, preventing peak tailing.
-
-
Conditions:
-
Ratio: 90:10 (Hexane:IPA).
-
Flow Rate: 1.0 mL/min.
-
Temp: 25°C.
-
Detection: UV 210 nm (Boc absorption is weak; high concentration ~1-2 mg/mL required).
-
Causality: The amylose tris(3,5-dichlorophenylcarbamate) selector in Chiralpak IC forms hydrogen bonds with the carbonyl and NH of the Boc group. The rigid pyrrolidine ring fits into the chiral grooves, discriminating between R and S enantiomers based on steric hindrance.
Method B: Indirect Derivatization with GITC (The "High Sensitivity" Method)
Context: 3-aminopyrrolidines lack a UV chromophore. Reacting with 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) creates stable thiourea diastereomers with strong UV absorption at 254 nm.
Protocol:
-
Sample Prep: Dissolve 10 µmol of 3-aminopyrrolidine salt in 100 µL of 50% Acetonitrile/Water containing 1% Triethylamine (TEA) to neutralize the salt.
-
Derivatization: Add 15 µmol of GITC (in Acetonitrile). Vortex and incubate at room temperature for 20 minutes.
-
Quenching: Add 10 µL of ethanolamine to scavenge excess GITC (optional, prevents reagent peak interference).
-
HPLC Conditions:
-
Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: Gradient of 0.1% Phosphoric Acid (A) and Acetonitrile (B). 10% B to 60% B over 20 mins.
-
Detection: UV 254 nm.
-
Self-Validation: The GITC reagent is chiral. If the reaction is complete, you will see two peaks (the diastereomers) if the sample is racemic. If the sample is enantiopure, only one major peak appears. The resolution (
Method C: Marfey’s Analysis (FDAA)
Context: Best for LC-MS applications or when absolute configuration needs assignment without a reference standard (using elution order rules).
Protocol:
-
Reagent: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (L-FDAA).
-
Reaction: Mix sample with 1% FDAA in acetone and 1M NaHCO3. Heat at 40°C for 1 hour. Neutralize with 1M HCl.
-
Analysis: C18 Column. The L-FDAA derivative introduces a dinitrophenyl chromophore (340 nm).
-
Elution Logic: For amines, the L-L diastereomer typically elutes before the L-D diastereomer on C18 columns due to hydrophobicity differences in the transition state conformation.
Part 4: Decision Matrix & Workflow
The following diagram illustrates the logical flow for selecting the appropriate method based on the state of your 3-aminopyrrolidine sample.
Caption: Decision tree for selecting the optimal enantiomeric excess determination method based on sample protection status and sensitivity requirements.
Part 5: References
-
Validation of Chiral HPLC for N-Boc-3-aminopyrrolidine
-
Source: BenchChem Comparative Guide.
-
Context: Details the separation of N-Boc protected pyrrolidines on polysaccharide phases.
-
-
GITC Derivatization for Chiral Amines
-
Source: Demian, I., & Gripshover, D. F. (1989). Journal of Chromatography A.
-
Context: Establishes the protocol for using GITC to resolve enantiomers of 3-aminoquinuclidine (structurally homologous to 3-aminopyrrolidine) on C18 columns.
-
URL:[Link]
-
-
Marfey's Method for Amino Acid Analysis
-
Stability of Aminopyrrolidinones
-
Source: PubChem Compound Summary.
-
Context: Structural data confirming the instability of free alpha-amino ketones and the preference for stable salt or protected forms.
-
URL:[Link]
-
Sources
- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Traversing the coordination chemistry and chemical biology of hydroxamic acids [backoffice.biblio.ugent.be]
- 3. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographytoday.com [chromatographytoday.com]
Orthogonal Purity Assessment: Validating Pharmaceutical Building Blocks
A Comparative Technical Guide for Chemical Development
Executive Summary: The "Purity Trap" in Early Development
In pharmaceutical chemical development, the purity of a building block (starting material or intermediate) is often the single greatest variable affecting downstream yield and impurity profiles. A common pitfall—the "Purity Trap"—occurs when researchers rely solely on HPLC-UV Area% as a proxy for absolute purity.
While HPLC is excellent for separating related substances, it fails to detect non-chromophoric impurities (e.g., inorganic salts, residual solvents) and assumes all components have equal Relative Response Factors (RRF). For novel building blocks where no certified reference standard exists, Quantitative NMR (qNMR) emerges not just as an alternative, but as the primary metrological standard.
This guide objectively compares HPLC-UV, qNMR, and GC-FID, providing validated workflows to establish the "True Value" of your chemical inventory.
Part 1: The Comparative Landscape
To select the correct assay, one must understand the mechanistic limitations of each detector. The following matrix compares the three dominant methodologies used for building blocks.
| Feature | HPLC-UV (Diode Array) | qNMR (1H) | GC-FID |
| Primary Output | Chromatographic Purity (Area %) | Absolute Assay (Weight %) | Volatile Purity / Residual Solvents |
| Requirement for Standard | High: Requires a chemically identical reference standard for quantification. | None: Requires only a generic Internal Standard (IS) (e.g., Maleic Acid, TCNB). | High: Requires response factor calibration. |
| Specificity | High: Separates isomers and degradation products. | Medium: Signals can overlap; requires high-field magnet (400MHz+). | High: Excellent for volatiles; poor for thermally unstable solids. |
| Detection Bias | High: "Invisible" to non-UV active impurities (salts, water). | Low: Detects all protonated species. | Medium: limited to volatile/semi-volatile compounds. |
| Typical Precision (RSD) | < 0.5% | < 1.0% (with proper relaxation delay) | < 1.0% |
| Best Use Case | Routine QC, impurity profiling, stability tracking. | Value Assignment: Establishing the purity of the "Primary Standard." | Residual solvent analysis, volatile building blocks. |
Part 2: The Reference Standard Paradox & qNMR Solution
The Paradox: To validate an HPLC method for accuracy, you need a Reference Standard of known purity.[1] But if you are synthesizing a novel building block, that standard does not exist.
The Solution: qNMR acts as the primary ratio method.[2][3] Because the NMR signal intensity is directly proportional to the number of nuclei (molar concentration), it provides a direct path to SI-traceable purity without requiring a reference standard of the analyte itself.[2][4]
Case Study: Boronic Acid Derivatives
Scenario: Analysis of 2-Fluoropyridine-3-boronic acid , a Suzuki coupling intermediate. Challenge: Boronic acids exist in equilibrium with their anhydrides (boroxines) and often contain inorganic salts from the workup. Boroxines may have different UV extinction coefficients than the monomer.[2]
Experimental Comparison Data:
| Method | Result | Interpretation |
| HPLC-UV (254 nm) | 99.8% (Area) | Misleading. The method separates organic impurities but "ignores" trapped inorganic salts and water. It also fails to distinguish the boroxine equilibrium effectively. |
| qNMR (DMSO-d6) | 95.2% (wt/wt) | Accurate. The qNMR spectrum reveals the true molar ratio against the Internal Standard (Maleic Acid). It accounts for the 4.6% weight of non-protonated inorganics and moisture. |
Part 3: Detailed Validation Protocols
Protocol A: The "Gold Standard" qNMR Assay
Objective: Determine absolute weight % purity to assign a value to a primary standard.
-
Internal Standard (IS) Selection:
-
Choose an IS with non-overlapping signals (e.g., Maleic Acid for aromatic regions, Dimethyl sulfone for aliphatic).
-
Ensure IS purity is certified (Traceable to NIST/BIPM).
-
-
Sample Preparation:
-
Weigh ~10-20 mg of Sample (
) and ~10-15 mg of IS ( ) directly into the same vial using a metrological micro-balance (precision mg). -
Dissolve in 0.7 mL deuterated solvent (e.g., DMSO-d6) to ensure full solubility.
-
-
Acquisition Parameters (Critical for Accuracy):
-
Pulse Angle:
-
Relaxation Delay (d1): Must be
(longest longitudinal relaxation time). Typically set to 30–60 seconds to ensure full magnetization recovery (99.3% recovery at ). -
Scans (ns): 16 to 64 (to achieve S/N > 150:1).
-
Spectral Width: Broad enough to capture all signals + baseline.
-
-
Processing:
-
Phase and baseline correction must be manual or highly optimized automated.
-
Integration: Integrate the specific analyte peak (
) and the IS peak ( ).
-
-
Calculation:
Where = number of protons, = Molecular Weight, = mass, = Purity.[1][5]
Protocol B: HPLC-UV Method Validation (ICH Q2 R2 Aligned)
Objective: Routine purity tracking once the standard is established.
-
Specificity: Inject the sample, the solvent blank, and known synthetic precursors. Ensure the main peak is spectrally pure (use Peak Purity/Diode Array check).
-
Linearity: Prepare 5 concentrations (e.g., 50% to 150% of target concentration).
must be . -
Accuracy (Recovery):
-
Crucial Step: Use the qNMR-assigned material as the 100% reference standard.
-
Spike the standard into the matrix (if applicable) or run at 80%, 100%, 120%.
-
Acceptance: 98.0% – 102.0% recovery.
-
-
LOD/LOQ: Determine the signal-to-noise ratio (S/N). LOQ is concentration at S/N = 10.
Part 4: The Orthogonal Workflow (Visualization)
The following diagram illustrates the decision logic for validating a new pharmaceutical building block. It enforces a "Stop/Go" system based on solubility and reference standard availability.
Figure 1: Orthogonal Validation Workflow. Note how qNMR serves as the bridge to validate HPLC methods for novel compounds.
Part 5: References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[6][7][8] Retrieved from [Link]
-
ResolveMass Laboratories. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025).[2][4][5] Retrieved from [Link]
-
Almac Group. QNMR – a modern alternative to HPLC.[9][10] Retrieved from [Link]
-
Enovatia. Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from [Link]
Sources
- 1. enovatia.com [enovatia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. acgpubs.org [acgpubs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. intuitionlabs.ai [intuitionlabs.ai]
- 7. database.ich.org [database.ich.org]
- 8. fda.gov [fda.gov]
- 9. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 10. almacgroup.com [almacgroup.com]
A Senior Application Scientist's Guide to the Comparative Metabolic Stability of Apixaban and its Analogs
Introduction: The Critical Role of Metabolic Stability in the Development of Oral Anticoagulants
Apixaban, a potent and selective direct inhibitor of Factor Xa, has become a cornerstone in the prevention and treatment of thromboembolic events.[1][2] Its favorable pharmacokinetic profile, including a half-life of approximately 12 hours, allows for fixed-dose regimens without the need for routine monitoring.[1] A key determinant of this clinical success is its metabolic stability. While effective, the quest for next-generation anticoagulants with potentially improved properties necessitates a deep understanding of the structure-metabolism relationships within this chemical class. This guide provides a comparative analysis of the metabolic stability of Apixaban and explores strategies for designing analogs with enhanced metabolic profiles. We will delve into the experimental methodologies used to assess metabolic stability, present available comparative data, and offer insights into the structural modifications that can influence the metabolic fate of these life-saving drugs.
Understanding the Metabolic Landscape of Apixaban
Apixaban undergoes several metabolic transformations, primarily mediated by the cytochrome P450 (CYP) enzyme system.[1] The main pathways include O-demethylation and hydroxylation.[3] CYP3A4/5 are the major enzymes responsible for its metabolism, with minor contributions from other CYPs such as CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2J2.[1]
The most significant metabolite of Apixaban in humans is the O-demethyl apixaban sulfate, which is pharmacologically inactive.[3] It is important to note that unchanged Apixaban remains the major drug-related component in human plasma, indicating that a substantial portion of the administered dose escapes first-pass metabolism.[1] Apixaban is cleared through multiple pathways, including metabolism, renal excretion, and direct intestinal excretion, which contributes to its predictable pharmacokinetic profile.[1]
Caption: Major metabolic pathways of Apixaban.
Experimental Assessment of Metabolic Stability: The Human Liver Microsome (HLM) Assay
To evaluate the metabolic stability of Apixaban and its analogs, the in vitro human liver microsome (HLM) assay is a widely accepted and high-throughput method.[4][5][6] This assay provides a measure of the intrinsic clearance of a compound, which is its rate of metabolism by hepatic enzymes in the absence of other physiological factors.[7]
Causality Behind Experimental Choices in the HLM Assay:
-
Why Human Liver Microsomes? HLMs are a subcellular fraction of the liver that contains a high concentration of drug-metabolizing enzymes, particularly the CYP450s.[8] Using a pooled sample from multiple donors helps to average out individual variability in enzyme expression and activity.[9]
-
The Role of NADPH: Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP450-mediated reactions.[7] Its inclusion in the incubation mixture initiates the metabolic process. A control incubation without NADPH is crucial to distinguish between enzymatic degradation and chemical instability.
-
Incubation Conditions: The assay is conducted at 37°C to mimic physiological temperature.[9] Multiple time points are sampled to determine the rate of disappearance of the parent compound.[7]
-
Quenching the Reaction: A cold organic solvent, such as acetonitrile, is used to stop the enzymatic reaction at each time point by precipitating the microsomal proteins.[6]
-
Analytical Finish: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying the remaining parent compound due to its high sensitivity, selectivity, and speed.[4][10][11][12]
Sources
- 1. Apixaban: A Clinical Pharmacokinetic and Pharmacodynamic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apixaban metabolism and pharmacokinetics after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mttlab.eu [mttlab.eu]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. LC-MS/MS determination of apixaban (BMS-562247) and its major metabolite in human plasma: an application of polarity switching and monolithic HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one
Topic: Content Type: Operational Safety & Logistics Guide Audience: Pharmaceutical Researchers, Process Chemists, and EHS Officers
Executive Summary: The Molecule & The Mission
3-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one (CAS: 73963-42-5) is not a generic reagent; it is a critical scaffold intermediate, most notably utilized in the synthesis of Apixaban (Eliquis) , a potent Factor Xa inhibitor.
As a Senior Application Scientist, I urge you to look beyond the Safety Data Sheet (SDS). While the SDS classifies this as an Irritant (H315/H319), its structural moieties—an aniline derivative fused with a pyrrolidone ring—dictate a Level 3 Containment Strategy . You are not just managing chemical burns; you are managing the risk of handling a pharmacologically active precursor that is also a flammable solid .
The Core Directive: Treat this substance as a Potent Compound (OEB 3 equivalent) until validated surrogate testing proves otherwise. Your PPE strategy must prevent two failures: Dermal Permeation (via the pyrrolidone ring) and Inhalation of Active Dust .
Hazard Architecture: The "Why" Behind the Protocol
To trust the protocol, you must understand the enemy. We apply a Structure-Activity Relationship (SAR) analysis to define the risks:
-
The Pyrrolidone Ring: Structurally similar to N-Methylpyrrolidone (NMP).[1] These rings are known permeation enhancers . They can carry other dissolved toxins through the skin barrier. Standard nitrile gloves degrade faster against pyrrolidones in solution.
-
The Primary Amine: Provides basicity. Upon contact with moisture (sweat, mucous membranes), this generates localized high pH, leading to caustic irritation or burns.
-
The Aniline Moiety (Methoxyphenyl): Aniline derivatives are notorious sensitizers. Long-term low-level exposure can lead to acquired hypersensitivity.
-
Physical State (Flammable Solid): As a powder, it generates dust that is both an inhalation hazard and a deflagration risk if an ignition source (static discharge) is present.
Visualization: Hazard Logic & PPE Response
Caption: SAR-based risk assessment linking chemical substructures to specific PPE requirements.
The PPE Matrix: Validated Protection Systems
Do not rely on generic "chemical resistant" claims. Use this matrix for specific selection.
| Protection Zone | Standard Handling (mg to g scale) | Bulk / Spill Cleanup (>100g or Solution) | Technical Rationale |
| Hand Protection | Double Glove System: 1. Inner: Latex or Nitrile (4 mil)2. Outer: Extended Cuff Nitrile (Min 6 mil) | Laminate Barrier: Silver Shield® or ChemTek™ (Butyl/Viton) | Pyrrolidones can permeate thin nitrile. The "Double Glove" creates a tortuous path and allows outer glove disposal without exposing skin. |
| Respiratory | Engineering Control Primary: Handle in Fume Hood. If open: N95 Mask . | PAPR (Powered Air Purifying Respirator) with HEPA cartridges. | The solid is flammable and an irritant. Positive pressure (PAPR) is required for spills to prevent dust inhalation. |
| Body/Skin | Lab Coat: Poly-cotton is insufficient. Use Tyvek® (Spunbond Olefin) lab coat with wrist cuffs. | Coverall: Tyvek® 400 or equivalent full suit with hood. | Standard cotton absorbs liquids and holds the amine against the skin. Tyvek repels dust and splashes. |
| Eye/Face | Safety Glasses with side shields.[2] | Chemical Goggles (Indirect Vent) + Face Shield. | Powders drift. Goggles seal the eyes from airborne alkaline dust that glasses miss. |
Operational Protocol: The "Clean-Dirty" Line
Safety is not just what you wear; it is how you move. This protocol establishes a "Clean-Dirty" line to prevent cross-contamination of this pharmaceutical intermediate.
Phase 1: Donning (Pre-Entry)
-
Remove Jewelry: Rings tear gloves.
-
Visual Check: Inspect Tyvek sleeves for tears.
-
Glove Layer 1: Don inner gloves. Tape the cuff of the glove over the sleeve of the lab coat (or tuck sleeve into glove if using extended cuff).
-
Glove Layer 2: Don outer gloves. Crucial: These are your "process gloves." They touch the chemical.[3][4][5][6] The inner gloves never touch the chemical.
Phase 2: Handling (The Operation)
-
Static Control: Since this is a flammable solid , use an antistatic gun or ionizer when weighing. Ensure the balance is grounded.
-
Tooling: Use disposable spatulas. If re-using metal spatulas, wipe them with a solvent-soaked Kimwipe inside the hood immediately after use.
-
The "Dirty" Hand: Designate one hand for manipulating the chemical container and one hand for "clean" tasks (writing notes, operating the balance door).
Phase 3: Doffing (The Exit Strategy)
-
Step 1: While still in the hood, remove Outer Gloves . Grasp the outside of one cuff, pull it off inside-out. Ball it into the other hand. Slide a finger under the second cuff and peel off. Discard in solid waste.
-
Step 2: Wash hands with Inner Gloves on to remove invisible dust.
-
Step 3: Remove eyewear and wipe down with ethanol.
-
Step 4: Remove Tyvek coat. Hang inside out if re-using, or discard.
-
Step 5: Remove Inner Gloves (peel from inside).
-
Step 6: Wash hands with soap and water immediately.
Visualization: Workflow Logic
Caption: Linear workflow emphasizing the decontamination step prior to doffing PPE.
Emergency Response & Disposal
Scenario A: Spillage (Powder) [7][8][9]
-
Do NOT use compressed air. This creates an explosive dust cloud.
-
Action: Cover spill with a wet paper towel (water/ethanol) to dampen dust. Scoop up the slurry. Wipe surface with weak acid (e.g., dilute citric acid) to neutralize the amine, followed by water.
Scenario B: Skin Contact
-
Immediate Action: Flush with water for 15 minutes.
-
Note: Do not use vinegar or acid to neutralize on skin; the heat of neutralization can worsen the burn. Water only.
Disposal (End of Life)
-
Classification: This is a Hazardous Organic Base .
-
Segregation: Do not mix with oxidizers or acids in the waste stream.
-
Method: High-temperature incineration is required. Label waste clearly as "Contains Aminopyrrolidone Intermediate - Flammable Solid."
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11235658 (Apixaban Intermediate). PubChem. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. Available at: [Link]
- SafeBridge Consultants. "Potent Compound Safety: Categorization and Handling." SafeBridge.
Sources
- 1. ehs.sfsu.edu [ehs.sfsu.edu]
- 2. angenechemical.com [angenechemical.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. cdn.mscdirect.com [cdn.mscdirect.com]
- 7. safety.duke.edu [safety.duke.edu]
- 8. ilcdover.com [ilcdover.com]
- 9. How to Improve Powder Handling in Pharma Production | Techno Blog | Schematic [schematicind.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
